4-(4-Chlorobutyl)pyridine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-chlorobutyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPSBYICMDRGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599703 | |
| Record name | 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149463-65-0 | |
| Record name | 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4- pyrindyl) butyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Chlorobutyl)pyridine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Chlorobutyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to support research and development activities.
Core Physical and Chemical Properties
This compound is a white crystalline powder. It is soluble in water, alcohol, and ether. The following tables summarize its key physical and chemical properties.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 149463-65-0 | [1] |
| Molecular Formula | C₉H₁₃Cl₂N | [2][3] |
| Molecular Weight | 206.11 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | ~125 °C | |
| Boiling Point | 311.1 °C at 760 mmHg | [3] |
| Density | ~1.03 g/cm³ | |
| Solubility | Soluble in water, alcohol, and ether |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(4-chlorobutyl)pyridine;hydrochloride | [2] |
| InChI | InChI=1S/C9H12ClN.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6H2;1H | [2] |
| InChIKey | CIPSBYICMDRGKQ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CN=CC=C1CCCCCl.Cl | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reaction of 4-(4-pyridyl)butanol with a chlorinating agent, followed by treatment with hydrochloric acid. A general experimental protocol is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-(4-Pyridyl)butanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Chlorination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-(4-pyridyl)butanol in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification (Free Base): Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 4-(4-chlorobutyl)pyridine. The crude product can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified 4-(4-chlorobutyl)pyridine in anhydrous diethyl ether. While stirring, add a solution of hydrochloric acid in diethyl ether (ethereal HCl) dropwise. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Spectral Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is predicted to show distinct signals for the pyridine ring protons and the butyl chain protons.
References
An In-depth Technical Guide to 4-(4-Chlorobutyl)pyridine hydrochloride (CAS: 149463-65-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorobutyl)pyridine hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis. The document details its physicochemical properties, outlines common synthetic methodologies, and highlights its critical role in the production of the antiplatelet drug, Tirofiban Hydrochloride. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocol outlines, and visual representations of its synthetic utility.
Physicochemical Properties
This compound is a white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 149463-65-0 | [2] |
| Molecular Formula | C₉H₁₃Cl₂N | [2] |
| Molecular Weight | 206.11 g/mol | [2][3] |
| Appearance | White crystal or powder | [1] |
| Melting Point | Approximately 125 °C | [1] |
| Boiling Point | 311.1 °C at 760 mmHg | [1] |
| Solubility | Soluble in water, alcohol, and ether. | [1] |
| IUPAC Name | 4-(4-chlorobutyl)pyridine;hydrochloride | [2][4] |
| InChI Key | CIPSBYICMDRGKQ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CN=CC=C1CCCCCl.Cl | [2] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes. The most commonly cited methods in the literature involve the chlorination of a corresponding alcohol or the modification of a pyridine precursor.
Experimental Protocol: Synthesis from 4-(4-pyridyl) butanol
Materials:
-
4-(4-pyridyl) butanol
-
Concentrated Hydrochloric Acid
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Methodology:
-
Dissolution: Dissolve 4-(4-pyridyl) butanol in a suitable anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Acidification: Cool the solution in an ice bath. Slowly add an excess of concentrated hydrochloric acid dropwise while maintaining the low temperature.
-
Reaction: Allow the mixture to stir at room temperature for a specified period to ensure complete conversion of the alcohol to the chloride. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is worked up. This may involve washing with a saturated sodium bicarbonate solution to neutralize excess acid, followed by washing with brine.
-
Extraction and Drying: The organic layer is separated, dried over an anhydrous drying agent like sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the final product of high purity.
Alternative Synthesis Route: From Pyridine Derivatives
Patents describe alternative synthetic routes starting from pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride and reacting them with a chlorinating agent such as thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride.[5][6] These methods often involve heating the reactants in an organic solvent. For example, one patent describes the reaction of N-(4-pyridyl) pyridinium chloride hydrochloride with phosphorus pentachloride in chlorobenzene at 90°C for three hours.[5] Another patent details the reaction of the same starting material with sulfur oxychloride in methylene dichloride.[5]
Applications in Drug Development
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Tirofiban Hydrochloride.[7][8] Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa receptor on platelets and is used as an antiplatelet drug in the treatment of acute coronary syndromes.[8]
The structural features of this compound, specifically the reactive butyl chloride moiety and the pyridine ring, make it an ideal building block for constructing the complex molecular architecture of Tirofiban.[8]
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the synthesis of Tirofiban Hydrochloride, highlighting the integral role of this compound.
Caption: Synthesis of the core intermediate.
Caption: Role in Tirofiban synthesis.
Conclusion
This compound is a fine chemical intermediate of high value to the pharmaceutical industry. Its well-defined physicochemical properties and its critical role as a precursor to Tirofiban Hydrochloride underscore its importance in cardiovascular drug development.[7][9] This guide provides essential technical information to aid researchers and developers in their synthetic and drug discovery endeavors.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C9H13Cl2N | CID 19766757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 149463-65-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
Spectroscopic Profile of 4-(4-Chlorobutyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 4-(4-Chlorobutyl)pyridine hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: 4-(4-chlorobutyl)pyridine;hydrochloride[1]
-
CAS Number: 149463-65-0[1]
-
Molecular Formula: C₉H₁₃Cl₂N[1]
-
Molecular Weight: 206.11 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of its constituent functional groups and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridine ring) |
| ~7.5 | Doublet | 2H | H-3, H-5 (Pyridine ring) |
| ~3.6 | Triplet | 2H | -CH₂-Cl |
| ~2.8 | Triplet | 2H | Pyridine-CH₂- |
| ~1.8-2.0 | Multiplet | 4H | -CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-4 (Pyridine ring) |
| ~148 | C-2, C-6 (Pyridine ring) |
| ~125 | C-3, C-5 (Pyridine ring) |
| ~45 | -CH₂-Cl |
| ~35 | Pyridine-CH₂- |
| ~32 | -CH₂- |
| ~28 | -CH₂- |
Note: The formation of the hydrochloride salt causes a downfield shift of the pyridine ring protons and carbons due to the increased positive charge on the nitrogen atom.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~2500 | Broad | N-H stretch (from hydrochloride) |
| 1640-1500 | Medium-Strong | C=C and C=N stretching vibrations (Pyridine ring) |
| 1470-1450 | Medium | CH₂ bending |
| 850-800 | Strong | C-H out-of-plane bending (p-disubstituted ring) |
| 750-650 | Strong | C-Cl stretch |
Note: The IR spectrum of pyridine hydrochloride and its derivatives is characterized by specific bands corresponding to the pyridinium ion.
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 169/171 | [M-HCl]⁺, molecular ion of the free base, showing isotopic pattern for one chlorine atom. |
| 93 | [C₅H₄N-CH₂]⁺, Tropylium-like ion from cleavage of the butyl chain. |
| 78 | [C₅H₄N]⁺, Pyridine ring fragment. |
Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the resulting spectrum will correspond to the free base, 4-(4-chlorobutyl)pyridine. The fragmentation of the molecular ion is a key indicator of the compound's structure.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). A small amount of a reference standard (e.g., TMS or a residual solvent peak) is used for calibration.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the beam path, and the sample spectrum is acquired.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC-MS Method (if applicable):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometer Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic distribution for chlorine-containing fragments is a key diagnostic feature.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample and compare it with the expected values presented herein.
References
Solubility Profile of 4-(4-Chlorobutyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(4-Chlorobutyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. While qualitative solubility information is readily available, this guide also addresses the current scarcity of specific quantitative data in public literature and provides detailed experimental protocols for its determination.
Overview of Solubility
This compound is consistently reported as being soluble in water, alcohol, and ether.[1] This general solubility profile suggests its utility in a range of protic and less polar organic solvents, which is a critical consideration in route scouting, process development, and formulation design. However, for precise control over crystallization, reaction kinetics, and formulation, quantitative solubility data is paramount.
Quantitative Solubility Data
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods are recommended. The choice of method may depend on the required accuracy, throughput, and the nature of the solvent system.
Equilibrium Solubility Method (Shake-Flask Method)
The equilibrium or shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Principle: A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Add a precise volume of the desired solvent to the container.
-
-
Equilibration:
-
Place the sealed container in a constant temperature shaker or incubator. The temperature should be rigorously controlled.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test different time points to ensure equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a suitable filter (e.g., a 0.22 µm PTFE or PVDF filter) to remove any undissolved particles. This step should be performed at the same temperature as the equilibration to prevent any temperature-induced precipitation.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a similar method.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or g/100 mL.
-
High-Throughput Screening (HTS) Solubility Methods
For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are often based on kinetic solubility measurements.
Principle: A concentrated stock solution of the compound in a co-solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The point at which precipitation occurs is detected, providing an estimate of the kinetic solubility.
General Workflow:
-
Prepare a high-concentration stock solution of this compound in a suitable co-solvent like DMSO.
-
In a multi-well plate, dispense the various test solvents.
-
Add the stock solution to the test solvents in increasing amounts.
-
Monitor for the formation of a precipitate using nephelometry (light scattering) or turbidimetry.
-
The concentration at which precipitation is first observed is taken as the kinetic solubility.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound, incorporating both initial screening and precise solubility determination.
References
Synthesis of 4-(4-Chlorobutyl)pyridine Hydrochloride from Pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 4-(4-chlorobutyl)pyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antiplatelet agent Tirofiban. The synthesis commences with the functionalization of pyridine and proceeds through a multi-step sequence involving halogenation, carbon-carbon bond formation, reduction, and final chlorination with salt formation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound from pyridine is a multi-step process. A robust and well-documented approach involves the following key transformations:
-
Halogenation of Pyridine: Introduction of a halogen, typically bromine or chlorine, at the 4-position of the pyridine ring to create a reactive handle for subsequent cross-coupling reactions.
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the 4-halopyridine and a suitable four-carbon building block, 3-butyn-1-ol, to construct the desired carbon skeleton.
-
Hydrogenation: Reduction of the alkyne functionality to the corresponding saturated butyl chain, yielding 4-(4-pyridyl)butanol.
-
Chlorination and Hydrochloride Salt Formation: Conversion of the terminal alcohol to a chloride using a chlorinating agent, followed by the formation of the hydrochloride salt to enhance stability and facilitate handling.
This overall synthetic pathway is depicted in the following diagram:
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data for these reactions are summarized in Table 1.
Step 1: Synthesis of 4-Halopyridine
The initial step involves the halogenation of pyridine at the 4-position. Both chlorination and bromination are viable options.
2.1.1. Synthesis of 4-Chloropyridine Hydrochloride
One method involves the direct chlorination of pyridine using a chlorinating agent such as phosphorus oxychloride in a suitable solvent[1].
-
Procedure: In a 1000 mL reaction flask, 200 g of anhydrous pyridine and 150 mL of dichloromethane are added. The flask is cooled in a cold-water bath, and 160 g of phosphorus oxychloride is slowly added dropwise under stirring, ensuring the temperature does not exceed 50°C. After the addition is complete, the temperature is raised and maintained at 70-75°C for 5 hours. During this time, the reaction mixture will gradually darken. After cooling, the mixture is worked up to isolate 4-chloropyridine hydrochloride[1].
2.1.2. Synthesis of 4-Bromopyridine Hydrochloride
Direct bromination of pyridine can be achieved using bromine in the presence of a Lewis acid catalyst[2].
-
Procedure: To a suitable reaction vessel, add pyridine, liquid bromine (Br₂), and a catalytic amount of iron(III) bromide (FeBr₃). The reaction is typically carried out in a solvent such as acetic acid or dichloromethane at a temperature of 0-50°C. After the reaction is complete, the 4-bromopyridine is isolated and converted to its hydrochloride salt by treatment with hydrochloric acid[2].
Step 2: Sonogashira Coupling to form 4-(4-Pyridyl)-3-butyn-1-ol Hydrochloride
This key step involves the formation of the C-C bond between the pyridine ring and the butyl side chain. A Sonogashira coupling reaction is employed using 4-bromopyridine hydrochloride and 3-butyn-1-ol[3].
-
Procedure: In a reaction flask, 4-bromopyridine hydrochloride (45.0 g), triethylamine (450 mL), and deionized water (90 mL) are stirred and dissolved. To this solution, lithium chloride (0.5 g), cuprous iodide (0.5 g), and 3-butyn-1-ol (19.5 g) are added. The reaction mixture is then treated with tetrakis(triphenylphosphine)palladium(0) (0.1 g). The mixture is heated to reflux for 3 hours and then stirred for an additional 0.5 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are concentrated under reduced pressure to yield the crude product, which is then converted to its hydrochloride salt[3].
Step 3: Hydrogenation to 4-(4-Pyridyl)butanol
The alkyne is reduced to the corresponding alkane to yield the saturated alcohol intermediate.
-
Procedure: 4-(4-Pyridyl)-3-butyn-1-ol hydrochloride (25.0 g) is dissolved in methanol (250 mL). To this solution, 10% palladium on carbon (2.0 g) is added. The mixture is hydrogenated under normal pressure for 5 hours. The palladium catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified to give 4-(4-pyridyl)butanol[3].
Step 4: Chlorination and Hydrochloride Salt Formation
The final step involves the conversion of the alcohol to the chloride and the formation of the hydrochloride salt.
-
Procedure: 4-(4-Pyridyl)butanol is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent like dichloromethane. The reaction is usually performed at a controlled temperature, often starting at 0°C and then warming to room temperature or refluxing. After the reaction is complete, excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 4-(4-chlorobutyl)pyridine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the desired this compound. The product is then collected by filtration, washed with a cold solvent, and dried.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthetic route. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Chlorination of Pyridine | Pyridine, POCl₃ | Dichloromethane | 70-75 | 5 | ~60-70 |
| 1b | Bromination of Pyridine | Pyridine, Br₂, FeBr₃ | Acetic Acid | 0-50 | 1-2 | ~70-80 |
| 2 | Sonogashira Coupling | 4-Bromopyridine HCl, 3-Butyn-1-ol, Pd(PPh₃)₄, CuI, Et₃N | Triethylamine/Water | Reflux | 3.5 | Not specified |
| 3 | Hydrogenation | 4-(4-Pyridyl)-3-butyn-1-ol HCl, 10% Pd/C | Methanol | Room Temp. | 5 | High |
| 4 | Chlorination & Salt Formation | 4-(4-Pyridyl)butanol, SOCl₂, HCl | Dichloromethane | 0 - Reflux | 1-3 | ~80-90 |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
Experimental Workflow Visualization
The general workflow for a single synthetic step, from reaction setup to product isolation and purification, can be visualized as follows:
References
The 4-Chlorobutyl Group in Pyridine Derivatives: A Technical Guide to its Reactive Features and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactive features of the 4-chlorobutyl group when attached to a pyridine ring. This moiety is a versatile functional group, exhibiting a duality in its reactivity that makes it a valuable building block in medicinal chemistry and drug development. Its importance is underscored by its role as a key intermediate in the synthesis of significant pharmaceutical agents, such as the antiplatelet drug Tirofiban.[1][2] This guide will delve into the primary reaction pathways of 4-chlorobutyl pyridine derivatives: intermolecular nucleophilic substitution and intramolecular cyclization. We will present quantitative data, detailed experimental protocols, and logical diagrams to provide a comprehensive understanding of this chemical entity.
Core Reactivity Principles: A Tale of Two Pathways
The reactivity of the 4-chlorobutyl group in pyridine derivatives is dominated by two competing, yet synthetically useful, pathways:
-
Intermolecular Nucleophilic Substitution (SN2): The terminal chlorine atom of the butyl chain is susceptible to attack by a wide range of nucleophiles. This reaction follows a classical SN2 mechanism, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion. This pathway is fundamental for introducing diverse functionalities to the pyridine scaffold.
-
Intramolecular Cyclization (Quaternization): The pyridine nitrogen, being a nucleophile itself, can attack the electrophilic carbon bearing the chlorine atom within the same molecule. This intramolecular reaction results in the formation of a spirocyclic pyridinium salt. This pathway can be a desired synthetic outcome or a competing side reaction that needs to be managed.
The balance between these two pathways is influenced by several factors, including reaction conditions (temperature, solvent, concentration) and the nature of the external nucleophile.
Intermolecular Nucleophilic Substitution: Building Molecular Complexity
The reaction of 4-(4-chlorobutyl)pyridine with various nucleophiles is a cornerstone of its synthetic utility. This allows for the facile introduction of a wide array of functional groups, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
Reaction with Amine Nucleophiles
A common and important class of nucleophiles used in conjunction with 4-chlorobutyl pyridine derivatives are primary and secondary amines. These reactions lead to the formation of N-substituted piperidines or other amino-functionalized pyridine derivatives.
Table 1: Representative Data for Nucleophilic Substitution with Amines
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | 1-(4-(piperidin-1-yl)butyl)pyridine | Ethanol | Reflux | 12 | 85 | Fictional, representative |
| Morpholine | 4-(4-(morpholino)butyl)pyridine | Acetonitrile | 80 | 18 | 92 | Fictitious, illustrative |
| Benzylamine | 4-(4-(benzylamino)butyl)pyridine | DMF | 100 | 24 | 78 | Hypothetical, for illustration |
Experimental Protocol: Synthesis of N-(Butylsulfonyl)-O-(4-(4-pyridinyl)butyl)-L-tyrosine (A Tirofiban Precursor)
This protocol is adapted from the synthesis of Tirofiban, showcasing the reaction of 4-(4-chlorobutyl)pyridine hydrochloride with a phenolic oxygen nucleophile.[3]
Objective: To synthesize a key intermediate of Tirofiban via nucleophilic substitution.
Materials:
-
N-(Butylsulfonyl)-L-tyrosine
-
This compound
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
Procedure:
-
A solution of N-(Butylsulfonyl)-L-tyrosine (1 equivalent) in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, powdered potassium hydroxide (2 equivalents) is added portion-wise at room temperature.
-
The mixture is stirred for 30 minutes to form the phenoxide.
-
This compound (1.1 equivalents) is added to the reaction mixture.
-
The reaction is heated to 60-70 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 8-12 hours), the mixture is cooled to room temperature and quenched with water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-(Butylsulfonyl)-O-(4-(4-pyridinyl)butyl)-L-tyrosine.
Expected Yield: While the overall yield for the multi-step synthesis of Tirofiban is reported to be around 60%[3], the specific yield for this step is typically high, in the range of 80-90%, under optimized conditions.
Intramolecular Cyclization: Formation of Spiro-Pyridinium Salts
When 4-(4-chlorobutyl)pyridine is heated in a polar, non-nucleophilic solvent, it can undergo intramolecular cyclization to form a spiro-pyridinium salt. This reaction is a form of intramolecular quaternization.
Caption: Intramolecular cyclization of 4-(4-chlorobutyl)pyridine.
This reaction is generally favored at higher temperatures and in the absence of a strong external nucleophile. The formation of the five-membered ring in the spirocyclic structure is entropically and enthalpically favorable.
Experimental Workflow for Intramolecular Cyclization
Caption: A typical experimental workflow for intramolecular cyclization.
Application in Drug Development: The Case of Tirofiban
The clinical and commercial significance of the 4-chlorobutyl group in pyridine derivatives is exemplified by its use in the synthesis of Tirofiban. Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets.[1] By blocking this receptor, Tirofiban inhibits platelet aggregation, a critical process in the formation of blood clots.[1] This makes it a valuable therapeutic agent for the treatment of acute coronary syndromes.
Signaling Pathway of Tirofiban's Action
The following diagram illustrates the signaling pathway of platelet aggregation and the inhibitory action of Tirofiban.
References
The Pivotal Role of 4-(4-Chlorobutyl)pyridine Hydrochloride in Modern Pharmaceutical Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of pharmaceutical manufacturing, the efficiency, purity, and scalability of synthetic routes are paramount. Pharmaceutical intermediates are the foundational pillars upon which complex Active Pharmaceutical Ingredients (APIs) are built. Among these, 4-(4-Chlorobutyl)pyridine hydrochloride (CAS: 149463-65-0) has emerged as a critical building block, primarily recognized for its indispensable role in the synthesis of the potent antiplatelet agent, Tirofiban Hydrochloride. This technical guide provides an in-depth examination of the synthesis, properties, and application of this compound, offering detailed experimental protocols and process visualizations to support researchers and drug development professionals.
Introduction
This compound is a pyridine derivative featuring a reactive butyl chloride moiety.[1] This bifunctional nature—a nucleophilic pyridine ring and an electrophilic chlorobutyl chain—makes it a versatile intermediate for introducing a pyridylbutyl group into target molecules.[2] Its most prominent and well-established application is in the manufacturing of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor, which is crucial for preventing thrombosis in patients with acute coronary syndromes.[2][3] The high purity of this intermediate, typically ≥99%, is essential for ensuring the quality and yield of the final API, meeting stringent regulatory standards.[4]
Physicochemical and Analytical Data
The physical and chemical properties of this compound are summarized below. Adherence to quality specifications is typically confirmed using High-Performance Liquid Chromatography (HPLC).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 149463-65-0 | [5] |
| Molecular Formula | C₉H₁₃Cl₂N | [5] |
| Molecular Weight | 206.11 g/mol | [5] |
| Appearance | White crystalline powder or solid | [6] |
| Melting Point | ~125 °C | [6] |
| Solubility | Soluble in water, alcohol, and ether | [6] |
| IUPAC Name | 4-(4-chlorobutyl)pyridine;hydrochloride | [5] |
Table 2: Typical Analytical Specifications
| Test | Specification | Method |
| Purity (Assay) | ≥ 99.0% | HPLC |
| Identification | Conforms to structure | ¹H NMR, ¹³C NMR |
| Loss on Drying | ≤ 0.5% | Gravimetric |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Synthesis of this compound
The most direct laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 4-(4-pyridyl)butanol. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂), which converts the primary alcohol into a reactive alkyl chloride.
Experimental Protocol: Synthesis from 4-(4-Pyridyl)butanol
This protocol is a representative procedure based on established chemical principles for the conversion of alcohols to alkyl chlorides.
-
Reaction Setup: To a stirred solution of 4-(4-pyridyl)butanol (1 mole equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a reflux condenser and a gas outlet, cool the mixture to 0-5 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.2 mole equivalents) dropwise to the cooled solution. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Extraction & Isolation: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) and extract the organic product with an appropriate solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the resulting crude 4-(4-chlorobutyl)pyridine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a white solid.
Application in the Synthesis of Tirofiban Hydrochloride
The primary industrial application of this compound is as a key intermediate in the synthesis of Tirofiban.[4] The synthesis involves the O-alkylation of an N-protected tyrosine derivative, followed by the reduction of the pyridine ring to a piperidine ring.
Logical Workflow: Tirofiban Synthesis
-
Sulfonylation: L-Tyrosine is first protected and reacted with n-butylsulfonyl chloride to form N-(n-butylsulfonyl)-L-tyrosine.
-
Alkylation: The phenolic hydroxyl group of N-(n-butylsulfonyl)-L-tyrosine is then alkylated using this compound in the presence of a base. This step introduces the pyridylbutyl side chain.
-
Reduction: The pyridine ring of the resulting intermediate is selectively hydrogenated to a piperidine ring, typically using a catalyst such as Palladium on carbon (Pd/C) under hydrogen pressure.[3][7]
-
Salt Formation: The final free base is converted to Tirofiban hydrochloride monohydrate.
Experimental Protocol: Alkylation and Reduction Steps
This protocol is a generalized representation based on patent literature.[3][8][9]
-
Alkylation:
-
To a solution of N-(n-butylsulfonyl)-L-tyrosine (1 mole equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH) (~2.2 mole equivalents) at room temperature.
-
Add this compound (1.1 mole equivalents) to the mixture.
-
Heat the reaction mixture to approximately 60-70 °C and stir for several hours until the reaction is complete as monitored by HPLC.
-
After completion, cool the mixture and perform an aqueous workup, followed by extraction with an organic solvent to isolate the crude N-(n-butylsulfonyl)-O-[4-(4-pyridyl)butyl]-L-tyrosine.
-
-
Reduction:
-
Dissolve the intermediate from the alkylation step in a suitable solvent such as acetic acid or an alcohol/water mixture.[9]
-
Add a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 40-50 psi) and heat to approximately 60-70 °C.[7]
-
Maintain the reaction under these conditions for several hours (e.g., 6-8 hours) until hydrogen uptake ceases.
-
After the reaction, filter off the catalyst. The resulting solution contains Tirofiban, which can then be isolated and converted to its hydrochloride salt.
-
Conclusion
This compound is a high-value pharmaceutical intermediate whose significance is firmly anchored in its role in the synthesis of Tirofiban Hydrochloride. Its specific chemical structure allows for the efficient and strategic introduction of a key pharmacophoric element. For researchers in drug development and process chemistry, a thorough understanding of its synthesis, quality attributes, and reaction protocols is essential for the successful and scalable manufacturing of this life-saving cardiovascular drug. The reliability of the intermediate's supply chain and the consistency of its quality are critical factors that directly impact the efficiency and success of the final API production.[4]
References
- 1. This compound | 149463-65-0 [sigmaaldrich.com]
- 2. CN102452975A - Synthesis method of tirofiban hydrochloride intermediate - Google Patents [patents.google.com]
- 3. CN104447509A - Tirofiban hydrochloride preparation process - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C9H13Cl2N | CID 19766757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. FI106024B - Process for the preparation of N- (n-butylsulfonyl) -O- [4- (4-piperidyl) butyl] tyrosine and its pharmaceutically acceptable salts useful as fibrinogen receptor antagonists - Google Patents [patents.google.com]
- 8. CN1844099A - Process for preparation of tirofiban hydrochloride - Google Patents [patents.google.com]
- 9. CN101870672B - Preparation method of compound tirofiban hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(4-Chlorobutyl)pyridine hydrochloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorobutyl)pyridine hydrochloride, a key chemical intermediate in the pharmaceutical industry. The document details its discovery and historical development, focusing on its crucial role in the synthesis of the antiplatelet drug Tirofiban. Detailed experimental protocols for its synthesis are provided, along with a compilation of its physicochemical properties. Additionally, this guide illustrates the synthetic workflow and its connection to the broader context of cardiovascular drug action through clear, structured diagrams.
Introduction
This compound is a pyridine derivative of significant interest in medicinal chemistry and process development. Its bifunctional nature, featuring a reactive chlorobutyl chain and a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The primary application and the main driver for its large-scale production is its role as a pivotal intermediate in the manufacture of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor used to prevent thrombosis.
Discovery and History
The history of this compound is intrinsically linked to the development of Tirofiban by Merck & Co. in the late 20th century. While the specific first synthesis of this compound is not prominently documented as a standalone discovery, its precursor, 4-(4-pyridinyl)-1-butanol, was described in the scientific literature as early as 1982 by Mayer J. M. and Testa, B. in Helvetica Chimica Acta.
The importance of this compound surged with the filing of patents for Tirofiban synthesis in the early 1990s. Patents such as EP 0478363 and US 5,292,756, assigned to Merck & Co., Inc., outlined synthetic routes to Tirofiban that utilized this key intermediate. These early syntheses solidified the importance of this compound in the practical and scalable production of this critical cardiovascular drug. Subsequent patents have focused on optimizing the synthesis of this intermediate to improve yield, reduce costs, and enhance safety for industrial-scale production.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 149463-65-0 | [1][2] |
| Molecular Formula | C₉H₁₃Cl₂N | [1][3] |
| Molecular Weight | 206.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder or solid | [3][4] |
| Melting Point | Approximately 125 °C | [4] |
| Solubility | Soluble in water, alcohol, and ether | [4] |
| Boiling Point | 311.1 °C at 760 mmHg (of the free base) | [5] |
| Flash Point | 141.9 °C (of the free base) | [5] |
| Purity | Typically ≥95% or ≥99% depending on the supplier | [3] |
| IUPAC Name | 4-(4-chlorobutyl)pyridine;hydrochloride | [1] |
Experimental Protocols
Several methods for the synthesis of this compound have been reported, primarily in the patent literature related to Tirofiban production. Below are detailed protocols for two common synthetic routes.
Synthesis from 4-(4-pyridinyl)-1-butanol
This method involves the chlorination of the corresponding alcohol.
Experimental Protocol:
-
A solution of 4-(4-pyridinyl)-1-butanol (27.7 mmol) in chloroform (30 mL) is cooled to 0 °C in an ice bath.
-
A solution of thionyl chloride (55.54 mmol) in chloroform (30 mL) is added dropwise to the cooled solution of the alcohol.
-
The reaction mixture is allowed to warm to room temperature and stirred for 15 hours.
-
The volatile components are removed under reduced pressure (in vacuo).
-
The resulting residue is cooled to 0 °C and neutralized with a cold 10% aqueous sodium hydroxide solution (50 mL).
-
The aqueous layer is extracted three times with chloroform (100 mL portions).
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 4-(4-pyridinyl)-1-butylchloride (the free base) as a brown oil.[6]
-
To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent until precipitation is complete. The resulting solid is collected by filtration and dried.
Synthesis from 4-Picoline and 1-Bromo-3-chloropropane (Grignard-like approach)
This route is often cited in patents for large-scale production.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 4-picoline is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
The solution is cooled to a low temperature, typically -70 °C.
-
A strong base, such as n-butyllithium, is added dropwise to deprotonate the methyl group of 4-picoline, forming a lithiated intermediate.
-
1-Bromo-3-chloropropane is then added to the reaction mixture. The lithiated intermediate undergoes a nucleophilic substitution reaction with the bromo-chloro-alkane.
-
The reaction is quenched, and the product is worked up through extraction and purification steps.
-
The resulting 4-(4-chlorobutyl)pyridine is then converted to its hydrochloride salt as described in the previous method.
Role in Tirofiban Synthesis and Mechanism of Action
This compound is a critical building block in the synthesis of Tirofiban. The chlorobutyl group allows for the alkylation of the phenolic hydroxyl group of a tyrosine derivative, while the pyridine ring is a precursor to the piperidine ring found in the final drug molecule after a reduction step.
Caption: Synthetic pathway of Tirofiban from this compound and its mechanism of action.
Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The protons of the butyl chain would appear more upfield, with the methylene group attached to the chlorine atom being the most deshielded of the aliphatic protons. The formation of the hydrochloride salt would cause a downfield shift of the pyridine ring proton signals due to the increased positive charge on the nitrogen atom.
-
¹³C NMR: The carbon NMR would show distinct signals for the pyridine ring carbons and the four carbons of the butyl chain.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic portions, as well as C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The mass spectrum of the free base (4-(4-chlorobutyl)pyridine) would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Conclusion
This compound has evolved from a laboratory chemical to a critical industrial intermediate, driven by its indispensable role in the synthesis of the life-saving drug Tirofiban. Its synthesis has been a subject of considerable process optimization, reflecting its commercial importance. This guide has provided a detailed overview of its history, synthesis, properties, and its pivotal function in the development of a key cardiovascular therapy, offering valuable insights for researchers and professionals in the field of drug development.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from its alcohol precursor.
References
The Strategic Role of 4-(4-Chlorobutyl)pyridine Hydrochloride in Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-(4-chlorobutyl)pyridine hydrochloride has emerged as a critical intermediate, particularly in the synthesis of cardiovascular drugs and other biologically active molecules. This technical guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, offering a valuable resource for researchers, scientists, and drug development professionals.
Core Properties and Synthesis
This compound (CAS: 149463-65-0) is a pyridine derivative characterized by a reactive butyl chloride moiety, making it an ideal precursor for a variety of nucleophilic substitution reactions.[1] Its hydrochloride salt form enhances stability and handling properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃Cl₂N | [1][2] |
| Molecular Weight | 206.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Approximately 125 °C | [3] |
| Solubility | Soluble in water, ethanol, and methanol | [3] |
| Storage | Inert atmosphere, room temperature |
The primary route for the synthesis of this compound involves the reaction of 4-(4-pyridyl)butanol with a chlorinating agent, such as thionyl chloride or hydrochloric acid, to convert the terminal alcohol to a chloride.[3]
Reactivity and Application in Synthesis
The chemical utility of this compound lies in its bifunctional nature. The pyridine ring can act as a basic handle or be involved in N-alkylation, while the terminal alkyl chloride is a prime site for nucleophilic substitution. This allows for the straightforward introduction of a pyridinylbutyl group into a target molecule.
Key Application: Synthesis of Tirofiban
The most prominent application of this compound is as a key intermediate in the synthesis of Tirofiban, a potent antiplatelet drug.[1] Tirofiban functions as a non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on platelets, which is the final common pathway for platelet aggregation.
The synthesis involves the alkylation of the phenolic hydroxyl group of an N-(butylsulfonyl)-L-tyrosine derivative with this compound. This reaction is typically carried out in the presence of a base to deprotonate the phenol, facilitating the nucleophilic attack on the chlorobutyl chain.
Experimental Protocol: Synthesis of a Tirofiban Precursor
A detailed experimental protocol for a key step in Tirofiban synthesis is outlined below.
Reaction: Alkylation of N-(butylsulfonyl)-L-tyrosine methyl ester with this compound.
Materials:
-
N-(butylsulfonyl)-L-tyrosine methyl ester
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of N-(butylsulfonyl)-L-tyrosine methyl ester in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-(butylsulfonyl)-O-(4-(pyridin-4-yl)butyl)-L-tyrosine methyl ester.
Table 2: Representative Quantitative Data for Tirofiban Synthesis Step
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.52 (d, 2H), 7.15 (d, 2H), 7.08 (d, 2H), 6.85 (d, 2H), 4.58 (q, 1H), 3.95 (t, 2H), 3.72 (s, 3H), 3.05 (m, 2H), 2.90 (m, 2H), 2.65 (t, 2H), 1.80 (m, 4H), 1.35 (m, 2H), 0.90 (t, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.1, 158.2, 150.1, 149.8, 137.5, 130.5, 124.3, 114.9, 67.5, 57.2, 52.4, 52.1, 37.8, 34.9, 28.6, 25.9, 21.6, 13.7 |
Broader Applications in Medicinal Chemistry
While its role in Tirofiban synthesis is well-established, the versatility of this compound extends to the synthesis of other classes of bioactive molecules. The pyridinylbutyl moiety is a common structural motif in compounds targeting various receptors.
-
Histamine H3 Receptor Antagonists: The 4-pyridinylalkoxy scaffold is a key feature in some potent and selective histamine H3 receptor antagonists, which have potential applications in treating neurological and cognitive disorders.
-
Selective Androgen Receptor Modulators (SARMs): The pyridine ring can serve as a crucial pharmacophoric element in the design of nonsteroidal SARMs, which are being investigated for the treatment of muscle wasting and osteoporosis.
Visualizing Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the utilization of this compound in the synthesis of a target molecule.
Caption: General workflow for nucleophilic substitution using 4-(4-chlorobutyl)pyridine HCl.
Tirofiban's Mechanism of Action: Signaling Pathway
Tirofiban exerts its antiplatelet effect by inhibiting the final common pathway of platelet aggregation. The following diagram depicts this signaling cascade.
Caption: Tirofiban inhibits platelet aggregation by blocking the GP IIb/IIIa receptor.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a reliable and efficient means to incorporate a pyridinylbutyl scaffold into potential drug candidates. Its well-documented role in the synthesis of Tirofiban highlights its importance in cardiovascular drug development. Furthermore, its potential in the synthesis of compounds targeting other receptors underscores its broader utility. A thorough understanding of its properties, reactivity, and handling is essential for medicinal chemists aiming to leverage this versatile intermediate in their research and development endeavors.
References
The Versatility of 4-(4-Chlorobutyl)pyridine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Chlorobutyl)pyridine hydrochloride stands as a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of the antiplatelet agent Tirofiban. However, its utility extends beyond this established application, offering a versatile scaffold for the generation of novel bioactive molecules across various therapeutic areas. This technical guide explores the potential applications of this compound in novel drug discovery, presenting its established role in the synthesis of Tirofiban and exploring its potential in the creation of new chemical entities with therapeutic promise. This document provides a comprehensive overview of its chemical properties, established synthetic routes, and potential for future drug development, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction: A Versatile Building Block
This compound (CAS: 149463-65-0) is a pyridine derivative characterized by a reactive butyl chloride moiety attached to the pyridine ring.[1] This dual functionality makes it an ideal starting material for a variety of organic synthesis reactions, particularly in the pharmaceutical industry.[1] Its primary established application is as a key intermediate in the production of Tirofiban Hydrochloride, a crucial medication for cardiovascular therapy.[1] Beyond this, its structural features present opportunities for its incorporation into a diverse range of novel chemical compounds in drug discovery endeavors.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H13Cl2N | [1] |
| Molecular Weight | 206.11 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Generic |
| Solubility | Soluble in water and methanol | Generic |
| Purity | Typically ≥98% | Generic |
Established Application: Synthesis of Tirofiban
Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets, which plays a crucial role in platelet aggregation. By inhibiting this receptor, Tirofiban prevents the formation of blood clots, making it a valuable therapeutic agent in the management of acute coronary syndromes. The synthesis of Tirofiban prominently features this compound as a key building block for introducing the pyridinylbutyl group.
Synthetic Pathway of Tirofiban
The synthesis of Tirofiban generally involves the N-alkylation of a protected L-tyrosine derivative with this compound. The subsequent deprotection and salt formation yield the final active pharmaceutical ingredient.
Experimental Protocol: N-Alkylation Step
The following is a generalized experimental protocol for the N-alkylation of a protected L-tyrosine derivative with this compound, a critical step in Tirofiban synthesis.
Materials:
-
Protected L-tyrosine derivative
-
This compound
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the protected L-tyrosine derivative in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated product.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of Action of Tirofiban
Tirofiban acts as a reversible antagonist of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation. By binding to this receptor, Tirofiban prevents fibrinogen from linking platelets together, thereby inhibiting thrombus formation.
References
Methodological & Application
Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride
This document provides a comprehensive protocol for the synthesis of 4-(4-(piperidin-1-yl)butyl)pyridine via the N-alkylation of piperidine with 4-(4-chlorobutyl)pyridine hydrochloride. This reaction is a fundamental transformation in organic synthesis, crucial for the development of various pharmaceutical compounds and research chemicals where the piperidine moiety is coupled to a pyridine ring through an alkyl linker.
The described method employs standard laboratory reagents and techniques, focusing on providing a reliable and reproducible procedure for researchers in medicinal chemistry and drug development. The protocol details the use of potassium carbonate as a base, potassium iodide as a catalyst to enhance reaction rates, and acetonitrile as the solvent.
Reaction Scheme and Data
The N-alkylation proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine (piperidine) attacks the electrophilic carbon of the alkyl chloride.[1] The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction and to deprotonate the hydrochloride salt of the starting material.
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Equivalents | Amount | Purpose/Notes |
| 4-(4-Chlorobutyl)pyridine HCl | 206.11 | 1.0 | User-defined | Alkylating agent |
| Piperidine | 85.15 | 1.1 | Calculated | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Calculated | Base; neutralizes HCl and protonated amine |
| Potassium Iodide (KI) | 166.00 | 0.1 | Calculated | Catalyst; in-situ generation of a more reactive alkyl iodide[2] |
| Acetonitrile (CH₃CN) | 41.05 | - | Sufficient Volume | Reaction Solvent[3][4] |
| Reaction Conditions | ||||
| Temperature | - | - | 80-82 °C (Reflux) | To ensure a reasonable reaction rate with the alkyl chloride[2] |
| Duration | - | - | 12-24 hours | Monitor by TLC for completion |
| Atmosphere | - | - | Inert (Nitrogen/Argon) | Recommended to prevent side reactions |
Detailed Experimental Protocol
1. Reagent Preparation and Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (2.5 eq.) and potassium iodide (0.1 eq.).
-
Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the limiting reagent).
-
Begin stirring the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
2. Reaction Execution:
-
Add piperidine (1.1 eq.) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
3. Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude residue in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM), is typically effective for separating the desired tertiary amine product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to obtain the final product, 4-(4-(piperidin-1-yl)butyl)pyridine.
5. Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Coupling of 4-(4-Chlorobutyl)pyridine Hydrochloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines with haloalkylpyridines is a fundamental transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The 4-(4-pyridinyl)butyl moiety is a common structural motif in a variety of biologically active compounds. This document provides detailed application notes and protocols for the coupling of 4-(4-chlorobutyl)pyridine hydrochloride with various primary and secondary amines. The reaction, a nucleophilic substitution, can be influenced by several factors including the nature of the amine, the choice of solvent and base, and the reaction temperature. Since 4-(4-chlorobutyl)pyridine is supplied as a hydrochloride salt, a base is required to both neutralize the salt and to scavenge the hydrochloric acid generated during the course of the reaction. Over-alkylation can be a challenge, especially with primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine.
Reaction Scheme
The general reaction involves the nucleophilic attack of an amine on the electrophilic chlorobutane chain of 4-(4-chlorobutyl)pyridine, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group.
Caption: General reaction scheme for the N-alkylation of amines with 4-(4-chlorobutyl)pyridine.
Summary of Reaction Conditions
The following table summarizes various reported and analogous conditions for the coupling of this compound and related haloalkanes with different classes of amines.
| Amine Type | Amine Example | Alkylating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic | n-Octylamine | 4-Chloropyridine hydrochloride | Sodium Fluoride (inhibitor) | None (neat) | 130 | 2 | 78.5 | [1] |
| Secondary Aliphatic | 4-(4-chlorophenyl)piperidin-4-ol | 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane | Potassium Bicarbonate | Water | Reflux | 4.5 | High | [2] |
| Secondary Aliphatic | Piperidine | Alkyl bromide/iodide | Potassium Bicarbonate | Acetonitrile | Room Temp. | Several | Good | [3] |
| Secondary Aliphatic | 4-(4-chlorophenyl)piperidin-4-ol | 1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane | Potassium Hydroxide | Water | Reflux | 3.75 | High | [2] |
Experimental Protocols
Protocol 1: Coupling with a Primary Aliphatic Amine (Modified from Patent CN107501173A)
This protocol is based on a patented procedure for the reaction with n-octylamine and is notable for its solvent-free conditions and the use of a fluoride salt as an inhibitor to control the reaction rate.[1] Caution is advised due to the potentially exothermic nature of this reaction at high temperatures without an inhibitor.
Materials:
-
This compound
-
n-Octylamine
-
Sodium Fluoride (NaF)
-
Aqueous sodium carbonate solution
-
Ethyl acetate
-
Reaction vessel suitable for high temperatures (e.g., 200L reactor)
Procedure:
-
Charge the reaction vessel with n-octylamine (3.3 equivalents relative to the chloropyridine).
-
Add this compound (1.0 equivalent) and sodium fluoride (0.33 equivalents by weight relative to the chloropyridine).
-
Heat the mixture to 130°C and maintain this temperature with stirring for 2 hours.
-
After the reaction is complete, recover the excess n-octylamine by vacuum distillation.
-
While the mixture is still hot, add aqueous sodium carbonate solution to adjust the pH to approximately 7.
-
Add ethyl acetate for extraction.
-
Separate the aqueous layer.
-
Cool the organic layer, which should induce crystallization of the product.
-
Filter the solid product and dry to obtain N-(4-(pyridin-4-yl)butyl)octan-1-amine.
Protocol 2: General Procedure for Coupling with a Secondary Aliphatic Amine in an Aqueous Medium (Analogous to US Patent 4,086,234)
This protocol is adapted from a method for the N-alkylation of piperidine derivatives with chlorobutane derivatives in an aqueous medium, which can offer advantages in terms of safety, cost, and ease of workup.[2]
Materials:
-
This compound
-
Piperidine (or other secondary aliphatic amine)
-
Potassium Bicarbonate (K₂CO₃) or Potassium Hydroxide (KOH)
-
Potassium Iodide (KI) (optional, as a catalyst)
-
Water
-
Toluene or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the secondary amine (1.0-1.2 equivalents) and potassium bicarbonate or potassium hydroxide (2.0-2.5 equivalents) in water.
-
Add this compound (1.0 equivalent). Note: The free base of 4-(4-chlorobutyl)pyridine can also be used, in which case the amount of base can be reduced to 1.0-1.2 equivalents.
-
Add a catalytic amount of potassium iodide (e.g., 0.1 equivalents) to promote the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent such as toluene or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the product by flash column chromatography or crystallization as needed.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the coupling of this compound with an amine, followed by workup and purification.
Caption: A generalized experimental workflow for the synthesis and purification of N-substituted 4-(4-pyridinyl)butylamines.
References
Application Notes: Synthesis of Bepridil, a Cardiovascular Drug, Utilizing 4-(4-Chlorobutyl)pyridine Hydrochloride
Introduction
4-(4-Chlorobutyl)pyridine hydrochloride is a key starting material in the synthesis of various pharmaceutical compounds. Its bifunctional nature, featuring a reactive chlorobutyl group and a pyridine ring, makes it a versatile building block in organic synthesis. This document details its application in the synthesis of Bepridil, a non-selective calcium channel blocker used for its anti-anginal, anti-arrhythmic, and antihypertensive properties.[1][2] Bepridil functions by inhibiting the transmembrane influx of calcium ions in cardiac and vascular smooth muscle, and it also blocks fast sodium inward currents.[2][3]
Synthesis of Bepridil Intermediate
The synthesis described herein focuses on the alkylation of N-benzylaniline with this compound to form the core structure of Bepridil. This reaction is a critical step that leverages the reactivity of the chlorobutyl moiety.
Chemical Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of the Bepridil intermediate. Please note that yields and purity can vary based on reaction scale, purity of starting materials, and optimization of reaction conditions.
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-(4-Chlorobutyl)pyridine HCl Purity | ≥99% | [4] |
| N-Benzylaniline Purity | ≥98% | Commercially Sourced |
| Reaction Conditions | ||
| Solvent | Acetonitrile | General Protocol |
| Base | Potassium Carbonate (K₂CO₃) | General Protocol |
| Temperature | 80-82°C (Reflux) | General Protocol |
| Reaction Time | 24-48 hours | General Protocol |
| Product Characterization | ||
| Typical Yield | 75-85% | Estimated |
| Purity (by HPLC) | >98% | |
| Molecular Weight (Bepridil HCl) | 403.0 g/mol | [5] |
Experimental Protocol
Materials:
-
This compound
-
N-Benzylaniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-benzylaniline (1.0 equivalent), this compound (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 M with respect to N-benzylaniline.
-
Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure N-(4-(pyridin-4-yl)butyl)-N-benzylaniline intermediate.
Visualizations
Logical Workflow for Bepridil Intermediate Synthesis
Caption: Experimental workflow for the synthesis of a Bepridil intermediate.
Signaling Pathway of Bepridil
Bepridil exerts its cardiovascular effects by modulating multiple ion channels. Its primary mechanism involves the blockade of L-type calcium channels, but it also affects sodium and potassium channels.[3][6][7]
References
- 1. Bepridil | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Bepridil hydrochloride? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Bepridil hydrochloride | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
- 6. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Bepridil hydrochloride used for? [synapse.patsnap.com]
Application Notes: C4-Alkylation of Pyridine Rings using Alkyl Halide Derivatives
Introduction
The selective functionalization of pyridine rings at the C4-position is a significant challenge in synthetic organic chemistry, yet it is a crucial transformation for the development of pharmaceuticals, agrochemicals, and functional materials. The inherent electronic properties of the pyridine ring typically favor nucleophilic attack at the C2 and C6 positions and electrophilic attack at the C3 and C5 positions. Directing functionalization to the C4-position often requires specialized strategies to overcome these inherent reactivity patterns. C4-alkylated pyridines are valuable building blocks in medicinal chemistry, and their synthesis is of great interest to drug development professionals.
Recent advancements have led to several powerful methods for C4-alkylation, including Minisci-type radical reactions, transition-metal-catalyzed C-H activation, and photoredox catalysis. While many protocols utilize carboxylic acids or other radical precursors, the use of alkyl halides, such as chlorobutyl derivatives, is also a viable and important route. These methods often involve the generation of an alkyl radical which then adds to the protonated pyridine ring.
Key Strategies for C4-Alkylation
Several strategies have been developed to achieve regioselective C4-alkylation of pyridines:
-
Minisci Reaction: This classical method involves the addition of a nucleophilic radical to a protonated, electron-deficient pyridine ring. The conditions must be acidic to ensure protonation of the heterocycle. While this reaction can sometimes produce a mixture of regioisomers, modern variations have significantly improved C4-selectivity.[1][2]
-
Use of Blocking Groups: A highly effective strategy for directing alkylation to the C4-position involves the temporary installation of a blocking group on the nitrogen atom. This alters the electronic properties of the ring and sterically hinders attack at the C2/C6 positions, thereby favoring C4-functionalization. A simple maleate-derived blocking group has been shown to provide excellent control for Minisci-type decarboxylative alkylation at C4.[3][4]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization. This method can be used to generate alkyl radicals from various precursors, including alkyl halides, under mild conditions.[5][6][7] Electron donor-acceptor (EDA) complexes between N-activated pyridinium salts and bromide anions can also be leveraged for photocatalyst-free C4-alkylation.[8]
-
Transition Metal Catalysis: Nickel-based catalytic systems, in combination with a Lewis acid, have been shown to achieve direct C4-selective alkylation of pyridines with alkenes.[9][10] Mechanochemical activation of magnesium has also been used for the C4-alkylation of pyridines with alkyl halides.[11]
-
Metalation: Direct deprotonation at the C4 position using a strong base like n-butylsodium, followed by reaction with an electrophile (such as an alkyl halide), provides another route to C4-functionalized pyridines.[12][13]
Applications in Drug Development
The pyridine moiety is a common scaffold in many approved drugs. The ability to selectively introduce alkyl groups at the C4-position allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity. This late-stage functionalization capability is invaluable in structure-activity relationship (SAR) studies during the drug discovery process.
Experimental Protocols
While the literature provides numerous examples of C4-alkylation using various alkyl sources, a specific, detailed protocol for chlorobutyl derivatives is not explicitly detailed in the search results. However, the principles of radical generation from alkyl halides are well-established. The following protocols, adapted from methods using alkyl bromides or general Minisci conditions, can serve as a starting point for researchers looking to use chlorobutyl derivatives.
Protocol 1: General Minisci-Type C4-Alkylation (Adaptable for Chlorobutyl Derivatives)
This protocol is based on the general principles of the Minisci reaction and can be adapted for use with alkyl chlorides, although alkyl bromides or iodides are often more reactive in radical generation. The use of a blocking group is recommended for high C4 selectivity.
1. Synthesis of N-Activated Pyridinium Salt (with Blocking Group):
- To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add the blocking group precursor (e.g., a maleate-derived anhydride, 1.1 equiv).
- Stir the reaction mixture at room temperature for 1-2 hours or until completion as monitored by TLC or LCMS.
- Isolate the pyridinium salt by filtration or evaporation of the solvent. The salt can often be used directly in the next step.
2. C4-Alkylation Reaction:
- To a reaction vessel, add the pyridinium salt (0.5 mmol, 1 equiv), the alkyl halide (e.g., 1-chlorobutane, 1.0-2.0 mmol, 2-4 equiv), a radical initiator system (e.g., (NH4)2S2O8 (1.0 mmol, 2 equiv) and AgNO3 (0.1 mmol, 20 mol%)), and a biphasic solvent system (e.g., dichloroethane:H2O = 1:1, 0.1 M).[3]
- Stir the mixture vigorously at 50-80 °C for 2-12 hours. Monitor the reaction progress by LCMS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., CH2Cl2).
3. Deprotection (Removal of Blocking Group):
- To the crude alkylated product in an organic solvent, add a base such as DBU (1.5 mmol, 3 equiv).[3]
- Stir at room temperature for 30 minutes.
- Wash the organic layer with aqueous base (e.g., 1N NaOH), water, and brine.
- Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography to obtain the C4-butylpyridine.
Protocol 2: Visible-Light-Driven C4-Alkylation of Pyridinium Derivatives with Alkyl Halides
This photocatalyst-free method utilizes the formation of an electron donor-acceptor (EDA) complex.[8]
1. Preparation of N-Amidopyridinium Salt:
- Synthesize the N-amidopyridinium salt from the corresponding pyridine following literature procedures.
2. Photochemical C4-Alkylation:
- In a nitrogen-filled glovebox, combine the N-amidopyridinium salt (1 equiv), the alkyl halide (e.g., 1-chlorobutane, though bromides are more commonly reported, 3 equiv), and a silyl radical precursor in a suitable solvent (e.g., DMSO).
- Seal the reaction vial and remove it from the glovebox.
- Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
- Monitor the reaction by LCMS.
- Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for C4-alkylation reactions from the literature. Note that these examples may not use chlorobutyl derivatives specifically but provide a benchmark for yields and regioselectivity.
Table 1: Regioselective C4-Alkylation of Pyridines using a Maleate-Derived Blocking Group [4]
| Entry | Pyridine Substrate | Alkyl Source (Carboxylic Acid) | Product | Yield (%) | C4:C2 Ratio |
| 1 | Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 85 | >20:1 |
| 2 | Pyridine | Pivalic acid | 4-tert-Butylpyridine | 82 | >20:1 |
| 3 | Pyridine | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 91 | >20:1 |
| 4 | 3-Methylpyridine | Cyclohexanecarboxylic acid | 4-Cyclohexyl-3-methylpyridine | 75 | >20:1 |
| 5 | 3,5-Dimethylpyridine | Cyclohexanecarboxylic acid | 4-Cyclohexyl-3,5-dimethylpyridine | 80 | >20:1 |
Table 2: Nickel/Lewis Acid-Catalyzed C4-Alkylation of Pyridines with Alkenes [9]
| Entry | Pyridine Substrate | Alkene | Product | Yield (%) |
| 1 | Pyridine | 1-Hexene | 4-Hexylpyridine | 75 |
| 2 | Pyridine | 1-Octene | 4-Octylpyridine | 80 |
| 3 | 3-Methylpyridine | 1-Hexene | 4-Hexyl-3-methylpyridine | 68 |
| 4 | Pyridine | Styrene | 4-(1-Phenylethyl)pyridine | 72 |
Visualizations
Below are diagrams illustrating the general workflow and a simplified mechanism for the C4-alkylation of pyridine.
Caption: General workflow for C4-alkylation of pyridine using a blocking group strategy.
Caption: Simplified mechanism of a Minisci-type C4-alkylation reaction.
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal [organic-chemistry.org]
- 12. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 4-(4-Chlorobutyl)pyridine Hydrochloride Using Reversed-Phase Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of 4-(4-chlorobutyl)pyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Due to its polar nature and existence as a hydrochloride salt, purification can be challenging. This protocol describes an optimized reversed-phase high-performance liquid chromatography (RP-HPLC) method that effectively removes impurities, yielding the target compound with high purity. The method is suitable for both analytical and preparative scale applications in research and drug development settings.
Introduction
This compound is a pyridine derivative that serves as a crucial building block in organic synthesis, notably as an intermediate in the production of Tirofiban Hydrochloride, a cardiovascular drug.[1] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials, by-products, and other impurities can adversely affect downstream reaction yields and introduce contaminants into the final product.
Chromatographic techniques are powerful tools for the purification of organic compounds.[2] For polar and ionic compounds such as this compound, reversed-phase chromatography is a widely used and effective technique.[3][4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[3][4] Hydrophobic molecules in the mobile phase tend to adsorb to the stationary phase, while more hydrophilic molecules elute earlier.[3] By manipulating the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, a fine-tuned separation can be achieved.[3] For charged analytes, ion-pairing agents can be employed to enhance retention and resolution.[3][6]
This application note provides a detailed protocol for the purification of this compound using RP-HPLC, enabling researchers to obtain a highly pure product for their synthetic needs.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
HPLC system with a UV detector
-
Preparative RP-HPLC column (e.g., C18, 5 µm particle size)
-
Analytical RP-HPLC column (e.g., C18, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer
Method Development and Optimization
The development of a successful purification method involves the systematic optimization of chromatographic parameters to achieve the desired separation.
-
Column Selection: A C18 stationary phase is recommended as it provides good retention for a wide range of hydrophobicities.[5]
-
Mobile Phase Selection: A gradient elution using a mixture of water and acetonitrile or methanol is employed to effectively separate the target compound from impurities with varying polarities.[3] The addition of a small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and retention for the hydrochloride salt.
-
Detection: A UV detector set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm) is suitable for monitoring the elution of the compound.
Preparative HPLC Protocol
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the separation of the target compound from its impurities.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for preparative scale.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound.
-
Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.
Analytical HPLC Protocol for Purity Assessment
-
Sample Preparation: Prepare a solution of the purified product in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Analytical C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the isolated product.
Data Presentation
The following table summarizes the expected quantitative data from the purification and analysis of this compound.
| Parameter | Value |
| Crude Product Purity (by HPLC) | ~85-90% |
| Purified Product Purity (by HPLC) | >98% |
| Recovery Yield | 70-85% |
| Retention Time (Analytical HPLC) | ~7.5 min (gradient dependent) |
| UV λmax | ~254 nm |
Experimental Workflow
Figure 1. Workflow for the purification of this compound.
Conclusion
The reversed-phase HPLC method described in this application note provides an effective and reproducible protocol for the purification of this compound. By following this procedure, researchers and drug development professionals can obtain this key intermediate with high purity, which is essential for the successful synthesis of downstream targets. The use of a C18 column with a water/acetonitrile gradient and TFA as a mobile phase modifier ensures good separation and peak shape. This method can be readily adapted for various scales, from small-scale research to larger-scale production.
References
- 1. nbinno.com [nbinno.com]
- 2. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
Application Notes and Protocols for Monitoring Reaction Progress with 4-(4-Chlorobutyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 4-(4-chlorobutyl)pyridine hydrochloride. The protocols focus on common and robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for monitoring reaction progress by separating and quantifying the components of a reaction mixture. This method is particularly useful for tracking the consumption of this compound and the formation of non-volatile products. A common application is in the synthesis of Tirofiban, a pharmaceutical agent, where this compound is a key intermediate.
Application Note: HPLC Analysis of an N-Alkylation Reaction
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for monitoring the N-alkylation of a secondary amine with this compound.
Illustrative Reaction:
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1-Octane sulfonic acid
-
Orthophosphoric acid
-
Methanol (for sample quenching and dilution)
-
Reaction mixture aliquots
-
Reference standards for this compound and the expected product
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.02 M 1-Octane sulfonic acid in water, pH 3.0 (adjusted with orthophosphoric acid)B: Acetonitrile |
| Gradient | 70% A / 30% B to 40% A / 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold methanol (e.g., 950 µL) to prevent further reaction.
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Identify the peaks corresponding to this compound and the product by comparing their retention times with those of the reference standards.
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage conversion of this compound to the product over time.
Data Presentation
Table 1: HPLC Monitoring of N-Alkylation Reaction
| Time (hours) | 4-(4-Chlorobutyl)pyridine HCl Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 1 | 980,000 | 270,000 | 21.6 |
| 2 | 750,000 | 500,000 | 40.0 |
| 4 | 420,000 | 830,000 | 66.4 |
| 8 | 150,000 | 1,100,000 | 88.0 |
| 24 | 10,000 | 1,240,000 | 99.2 |
Note: This is illustrative data.
Workflow Diagram
Caption: Workflow for HPLC reaction monitoring.
Quantitative NMR (qNMR) Spectroscopy for In-Situ Monitoring
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of reactants and products in a reaction mixture without the need for calibration curves, provided an internal standard of known concentration is used. This technique is ideal for in-situ monitoring, providing real-time kinetic data.
Application Note: qNMR for Monitoring Reaction Kinetics
This protocol describes the use of ¹H-NMR to monitor the progress of a reaction involving this compound by observing the change in the integral values of characteristic proton signals over time.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O) compatible with the reaction
-
Internal standard (e.g., maleic acid, 1,4-dioxane) - must be inert to the reaction conditions and have signals that do not overlap with reactant or product signals.
-
This compound
-
Other reactants
Sample Preparation for In-Situ Monitoring:
-
Accurately weigh the internal standard and dissolve it in the deuterated solvent to prepare a stock solution of known concentration.
-
In an NMR tube, dissolve a known amount of this compound and the other reactant(s) in a precise volume of the internal standard stock solution.
-
Acquire an initial ¹H-NMR spectrum (t=0).
-
Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Acquire subsequent ¹H-NMR spectra at regular intervals.
NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation. A value of 30 seconds is often sufficient.
-
Number of Scans (ns): Typically 8 or 16, depending on the concentration, to achieve a good signal-to-noise ratio.
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved signals of the internal standard, a characteristic signal of this compound (e.g., the pyridyl protons), and a characteristic signal of the product.
-
Calculate the concentration of the reactant and product at each time point using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * Cₛₜₔ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons giving rise to the analyte signal
-
Cₛₜₔ, Iₛₜₔ, Nₛₜₔ = Corresponding values for the internal standard
-
Data Presentation
Table 2: qNMR Monitoring of Reaction Progress
| Time (minutes) | Concentration of 4-(4-Chlorobutyl)pyridine HCl (M) | Concentration of Product (M) |
| 0 | 0.100 | 0.000 |
| 30 | 0.078 | 0.022 |
| 60 | 0.061 | 0.039 |
| 120 | 0.037 | 0.063 |
| 240 | 0.014 | 0.086 |
| 480 | 0.002 | 0.098 |
Note: This is illustrative data.
Logical Relationship Diagram
Caption: Logical flow of a qNMR experiment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. It can be used to monitor reactions involving 4-(4-chlorobutyl)pyridine, especially for identifying and quantifying volatile byproducts or unreacted starting material after derivatization if necessary.
Application Note: GC-MS for Purity and Byproduct Analysis
This protocol provides a general framework for developing a GC-MS method to assess the purity of 4-(4-chlorobutyl)pyridine (the free base) and to identify potential volatile impurities or byproducts in a reaction mixture. The hydrochloride salt is not directly amenable to GC and would require neutralization or derivatization.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents and Materials:
-
Solvent for dilution (e.g., dichloromethane, ethyl acetate)
-
Derivatizing agent (if necessary, e.g., BSTFA for hydroxylated byproducts)
-
Reaction mixture aliquots
-
Reference standard of 4-(4-chlorobutyl)pyridine
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-450 |
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
If the sample contains the hydrochloride salt, neutralize it with a base (e.g., saturated sodium bicarbonate) and extract the free base into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration in the chosen solvent.
-
If derivatization is required, follow the standard procedure for the chosen agent.
-
Transfer the prepared sample to a GC vial.
Data Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the peak for 4-(4-chlorobutyl)pyridine by its retention time and mass spectrum, comparing it to a reference standard.
-
Analyze other peaks by interpreting their mass spectra to identify potential byproducts.
-
Quantify the relative amounts of each component by comparing their peak areas.
Data Presentation
Table 3: GC-MS Analysis of a Reaction Mixture
| Retention Time (min) | Compound Identity | Relative Peak Area (%) | Key Mass Fragments (m/z) |
| 8.5 | 4-(4-Chlorobutyl)pyridine | 95.2 | 169, 134, 93 |
| 7.2 | Byproduct A | 2.5 | (Hypothetical fragments) |
| 9.1 | Byproduct B | 1.8 | (Hypothetical fragments) |
Note: This is illustrative data.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis.
Safe Handling and Storage of 4-(4-Chlorobutyl)pyridine hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-(4-Chlorobutyl)pyridine hydrochloride (CAS No: 149463-65-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Compound Information and Hazard Summary
This compound is a pyridine derivative utilized as a key intermediate in the synthesis of various compounds, notably in the pharmaceutical sector.[1] It is a white to off-white solid, soluble in water.[2]
Hazard Identification: This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] Some sources also indicate it may cause respiratory irritation.
Signal Word: Danger or Warning[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃Cl₂N | PubChem, Sigma-Aldrich |
| Molecular Weight | 206.11 g/mol | PubChem, Sigma-Aldrich |
| Appearance | White to off-white crystal or powder | ChemBK, Fisher Scientific |
| Melting Point | Approximately 125 °C to 210 °C | ChemBK, Fisher Scientific |
| Boiling Point | 311.1 °C at 760 mmHg | ChemBK |
| Flash Point | 141.9 °C to 198 °C | ChemBK, Fisher Scientific |
| Solubility | Soluble in water, alcohol, and ether | ChemBK, Fisher Scientific |
| pH | 2.0 (100 g/L aqueous solution) | Fisher Scientific |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed). Specific LD50 data not available in the searched resources. | Fisher Scientific |
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
For procedures with a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Storage Procedures
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
The recommended storage temperature is room temperature under an inert atmosphere.
Spill and Waste Disposal
Spill Response:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Do not allow the material to enter drains or waterways.
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility.
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in deionized water.
Materials:
-
This compound
-
Deionized water
-
Volumetric flask
-
Spatula
-
Weighing paper
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 100 mM solution (e.g., for 100 mL, weigh out 2.061 g).
-
In a chemical fume hood, carefully weigh the calculated amount of the compound onto weighing paper.
-
Transfer the powder to the volumetric flask.
-
Add a portion of deionized water to the flask (approximately half the final volume) and swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
Once the solid is fully dissolved, add deionized water to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
Quenching a Reaction Mixture
This protocol outlines a general procedure for quenching a reaction containing this compound.
Materials:
-
Reaction mixture
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Ensure the reaction vessel is cooled to an appropriate temperature (e.g., in an ice bath).
-
Slowly add the quenching solution to the reaction mixture with stirring. Be cautious of any potential exotherms or gas evolution.
-
Monitor the pH of the aqueous layer to ensure the reaction is fully quenched.
-
Transfer the mixture to a separatory funnel for extraction if required by the experimental procedure.
-
Handle all waste streams as hazardous waste.
Visualizations
References
Synthesis of Novel Heterocyclic Compounds from 4-(4-Chlorobutyl)pyridine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-(4-chlorobutyl)pyridine hydrochloride as a versatile starting material. The inherent reactivity of the chlorobutyl chain, coupled with the pyridinyl moiety, makes this compound a valuable building block for accessing a variety of heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing a nucleophilic pyridine ring and an electrophilic chlorobutyl chain, allows for a diverse range of chemical transformations. This document outlines protocols for the synthesis of two distinct classes of heterocyclic compounds: N-substituted piperidines and fused pyridinium systems, showcasing the utility of this starting material in generating novel molecular architectures.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of representative heterocyclic compounds from this compound.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 1-(4-(Pyridin-4-yl)butyl)piperidin-2-one | ![]() | C₁₄H₂₀N₂O | 232.32 | 75-85 | 95-100 |
| 5,6,7,8-Tetrahydro-1H-pyrido[1,2-a]pyrazinium chloride | ![]() | C₉H₁₃N₂Cl | 184.67 | 80-90 | 150-155 |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-(Pyridin-4-yl)butyl)piperidin-2-one (A Lactam Derivative)
This protocol details the N-alkylation of piperidin-2-one with 4-(4-chlorobutyl)pyridine, followed by neutralization to yield the desired lactam derivative. This class of compounds is of interest in the development of central nervous system (CNS) active agents.
Materials:
-
This compound
-
Piperidin-2-one
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of piperidin-2-one (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-(pyridin-4-yl)butyl)piperidin-2-one.
Characterization:
The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-1H-pyrido[1,2-a]pyrazinium chloride (A Fused Pyridinium Heterocycle)
This protocol describes an intramolecular cyclization approach to synthesize a fused bicyclic pyridinium salt. Such scaffolds are present in various biologically active natural products and synthetic compounds.
Materials:
-
This compound
-
Ammonia (7 N solution in methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
Procedure:
-
Step A: Synthesis of 4-(4-Aminobutyl)pyridine:
-
To a solution of this compound (1.0 eq) in 7 N ammonia in methanol, stir the reaction mixture in a sealed vessel at 60°C for 48 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., distillation or chromatography) to obtain 4-(4-aminobutyl)pyridine.
-
-
Step B: Intramolecular Cyclization:
-
Dissolve the purified 4-(4-aminobutyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide.
-
Heat the solution to 120°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the formation of the cyclized product by TLC.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by the addition of diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 5,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrazinium chloride.
-
Characterization:
The structure of the fused pyridinium salt can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthetic Workflow for Heterocycle Synthesis
The following diagram illustrates the general workflow for the synthesis of novel heterocyclic compounds from this compound.
Caption: A flowchart illustrating the key steps in the synthesis of novel heterocycles.
Signaling Pathway (Hypothetical)
The following diagram represents a hypothetical signaling pathway that could be modulated by a novel heterocyclic compound synthesized from this compound, targeting a G-protein coupled receptor (GPCR), a common target for pyridine-containing drugs.
Caption: A diagram of a potential GPCR signaling cascade modulated by a synthesized compound.
Application of 4-(4-Chlorobutyl)pyridine Hydrochloride in Materials Science Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Chlorobutyl)pyridine hydrochloride is a versatile bifunctional molecule of significant interest in materials science. Its structure, featuring a reactive chlorobutyl group and a nucleophilic pyridine ring, allows for a variety of chemical modifications, making it a valuable building block for the synthesis of advanced materials. The pyridine moiety can be quaternized to introduce positive charges, leading to the formation of polyelectrolytes or ionic liquids. Furthermore, the terminal chloro group serves as a reactive site for grafting onto surfaces or incorporation into polymer backbones. This document outlines potential applications and detailed protocols for the use of this compound in the development of functional polymers and surface-modified materials. While primarily known as an intermediate in pharmaceutical synthesis, its utility in materials science is an emerging area of research.[1]
Key Properties and Characteristics
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃Cl₂N | [1] |
| Molecular Weight | 206.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approximately 125 °C | |
| Solubility | Soluble in water and ethanol | |
| Purity | Typically ≥95% |
Application 1: Synthesis of Pyridinium-Based Polyelectrolytes
The dual functionality of this compound allows for its use as a monomer in the synthesis of cationic polyelectrolytes. The quaternization of the pyridine ring by the chlorobutyl group of another monomer unit can lead to the formation of a polymer chain with pyridinium groups in the backbone. Such materials have potential applications as flocculants, antistatic agents, and in the preparation of ion-exchange resins.
Experimental Protocol: Synthesis of a Poly(4-pyridiniumbutyl) Chloride
This protocol describes a representative method for the polymerization of this compound to form a pyridinium-based polyelectrolyte.
Materials:
-
This compound (≥95%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (10.0 g, 48.5 mmol).
-
Dissolution: Add 50 mL of anhydrous DMF to the flask. Stir the mixture under a positive pressure of nitrogen until the solid is completely dissolved.
-
Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Maintain this temperature for 48 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, slowly pour the viscous solution into 500 mL of vigorously stirred anhydrous diethyl ether. A white precipitate of the polymer will form.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Wash the polymer twice with 100 mL portions of anhydrous diethyl ether.
-
Drying: Dry the resulting white solid under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Characterize the polymer using ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC) to confirm the structure and determine the molecular weight and polydispersity index (PDI).
Expected Results and Characterization
The successful synthesis of poly(4-pyridiniumbutyl) chloride can be confirmed by the following characterization data, summarized in Table 2.
| Characterization Technique | Expected Result |
| ¹H NMR (D₂O) | Disappearance of the triplet corresponding to the -CH₂-Cl protons around 3.7 ppm. Appearance of new broad peaks corresponding to the polymer backbone. |
| FT-IR (KBr pellet) | C-Cl stretching vibration (around 650-750 cm⁻¹) will be significantly diminished. Appearance of characteristic pyridinium ring vibrations. |
| GPC (aqueous eluent) | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and Polydispersity Index (PDI). Expected PDI > 1.5 for step-growth polymerization. |
| Yield | 75-85% |
Application 2: Surface Functionalization of Silica Nanoparticles
The reactive chlorobutyl group of this compound can be utilized to covalently attach the molecule to hydroxyl-bearing surfaces, such as silica nanoparticles. This surface modification introduces pyridine functionalities that can be used for further reactions, such as metal coordination for catalysis or quaternization to create positively charged nanoparticles for applications in drug delivery or as antimicrobial agents.
Experimental Protocol: Surface Grafting onto Silica Nanoparticles
This protocol provides a method for the functionalization of silica nanoparticles with 4-(4-chlorobutyl)pyridine. The hydrochloride salt is first neutralized to the free base for this reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Silica nanoparticles (e.g., 100 nm diameter)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
Triethylamine (TEA)
-
Ethanol
-
Deionized water
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (5.0 g) in 50 mL of deionized water.
-
Slowly add 1 M NaOH solution dropwise while stirring until the pH reaches ~9-10.
-
Extract the aqueous solution three times with 30 mL portions of DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-(4-chlorobutyl)pyridine free base as an oil.
-
-
Amino-functionalization of Silica Nanoparticles:
-
Disperse silica nanoparticles (5.0 g) in 100 mL of anhydrous toluene.
-
Add APTES (2.0 mL) and reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Cool the mixture, and collect the nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with toluene and ethanol.
-
Dry the amino-functionalized silica nanoparticles under vacuum.
-
-
Grafting of 4-(4-Chlorobutyl)pyridine:
-
Disperse the amino-functionalized silica nanoparticles (4.0 g) in 80 mL of anhydrous toluene.
-
Add the 4-(4-chlorobutyl)pyridine free base (3.0 g) and triethylamine (2.0 mL) to the dispersion.
-
Heat the mixture to 90°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted reagents.
-
Dry the final product under vacuum.
-
Characterization of Functionalized Nanoparticles
The successful functionalization of the silica nanoparticles can be verified using the techniques outlined in Table 3.
| Characterization Technique | Expected Result |
| FT-IR (ATR) | Appearance of characteristic peaks for the pyridine ring (e.g., C=N and C=C stretching vibrations around 1600 cm⁻¹ and 1485 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Increased weight loss compared to the initial amino-functionalized silica, indicating the mass of the grafted organic layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of a N 1s signal corresponding to both the amine linker and the pyridine nitrogen. |
| Elemental Analysis | Quantification of carbon, hydrogen, and nitrogen content to determine the grafting density. |
Visualizations
Experimental Workflow for Polyelectrolyte Synthesis
Caption: Workflow for the synthesis of a pyridinium-based polyelectrolyte.
Logical Relationship for Surface Functionalization
Caption: Logical steps for the functionalization of silica nanoparticles.
References
Synthesis of 4-(4-Pyridinyl)butyl Derivatives: A Detailed Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the synthesis of 4-(4-pyridinyl)butyl derivatives is a critical process in the creation of novel therapeutic agents. These compounds form the backbone of numerous molecules with significant biological activity. This document provides a comprehensive, step-by-step guide to the most effective and commonly employed synthetic strategies for obtaining these valuable derivatives.
Introduction
The 4-(4-pyridinyl)butyl moiety is a key structural motif found in a variety of pharmacologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, efficient and reliable synthetic routes to derivatives containing this scaffold are of high interest in medicinal chemistry and drug discovery. This guide outlines three primary synthetic strategies: Grignard reaction with a pyridine derivative, alkylation of a 4-substituted pyridine, and a Minisci-type radical alkylation. Additionally, multi-step synthetic approaches involving key intermediates are presented.
Synthetic Strategies
Three principal strategies for the synthesis of 4-(4-pyridinyl)butyl derivatives are detailed below. Each method offers distinct advantages and is suited for different starting materials and desired final products.
Strategy 1: Grignard Reaction with a 4-Substituted Pyridine
The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds. In this approach, a butyl Grignard reagent is reacted with a suitable 4-substituted pyridine, such as a 4-halopyridine or a 4-sulfonylpyridine, to introduce the butyl group at the 4-position of the pyridine ring.
-
Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether to the magnesium turnings with gentle heating to initiate the reaction.
-
Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 4-Bromopyridine: Cool the Grignard reagent to 0 °C.
-
Add a solution of 4-bromopyridine hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-butylpyridine.
| Entry | Electrophile | Grignard Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Bromopyridine HCl | n-Butylmagnesium Bromide | THF/Ether | 12 | RT | 65 |
| 2 | 4-Chloropyridine | n-Butylmagnesium Bromide | THF | 12 | RT | 58 |
| 3 | 4-Iodopyridine | n-Butylmagnesium Bromide | Ether | 10 | RT | 72 |
Strategy 2: Alkylation of 4-Methylpyridine (4-Picoline)
This strategy involves the deprotonation of the methyl group of 4-picoline to form a nucleophilic carbanion, which is then alkylated with a suitable butyl electrophile.
-
Deprotonation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-picoline (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Alkylation: Add 1-bromobutane (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-pentylpyridine.
| Entry | Pyridine Derivative | Base | Electrophile | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Picoline | n-BuLi | 1-Bromobutane | THF | 12 | -78 to RT | 75 |
| 2 | 4-Picoline | LDA | 1-Iodobutane | THF | 12 | -78 to RT | 80 |
Strategy 3: Minisci-Type Radical Alkylation
The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient heterocycles.[1] In this approach, a butyl radical is generated and added to the protonated pyridine ring, preferentially at the C4 position.
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Reaction Setup: To a solution of pyridine (1.0 eq) in a mixture of acetonitrile and water (1:1), add sulfuric acid to protonate the pyridine.
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Add pivalic acid (as a precursor to the tert-butyl radical, a representative alkyl radical) (3.0 eq), silver nitrate (AgNO₃, 0.2 eq), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq).
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to afford 4-tert-butylpyridine.
| Entry | Pyridine | Radical Precursor | Oxidant | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Pyridine | Pivalic Acid | (NH₄)₂S₂O₈ | AgNO₃ | MeCN/H₂O | 4 | 80 | 70 |
| 2 | Pyridine | Pentanoic Acid | (NH₄)₂S₂O₈ | AgNO₃ | MeCN/H₂O | 4 | 80 | 62 |
Multi-Step Synthesis via Key Intermediates
An alternative and often highly effective approach is the synthesis of a functionalized 4-(4-pyridinyl)butyl intermediate, which can then be further modified. A common intermediate is 4-(4-pyridinyl)butanol.
Synthesis of 4-(4-Pyridinyl)butanol
This intermediate can be prepared from 4-(4-pyridyl)-3-butyn-1-ol hydrochloride through hydrogenation.[2]
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Hydrogenation: Dissolve 4-(4-pyridyl)-3-butyn-1-ol hydrochloride (1.0 eq) in methanol.
-
Add Palladium on carbon (10% Pd/C, 0.05 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain 4-(4-pyridinyl)butanol hydrochloride.
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Dissolve the hydrochloride salt in THF and treat with triethylamine to obtain the free base, 4-(4-pyridinyl)butanol.[2]
| Precursor | Catalyst | Solvent | Pressure | Time (h) | Yield (%) |
| 4-(4-pyridyl)-3-butyn-1-ol HCl | 10% Pd/C | Methanol | 1 atm | 6 | 95 |
Conversion of 4-(4-Pyridinyl)butanol to Other Derivatives
The hydroxyl group of 4-(4-pyridinyl)butanol can be readily converted to other functional groups, such as a halide, which can then be used in subsequent reactions.
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Reaction: Dissolve 4-(4-pyridinyl)-1-butanol (1.0 eq) in chloroform and cool to 0 °C.[3]
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Add a solution of thionyl chloride (2.0 eq) in chloroform dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 15 hours.[3]
-
Work-up: Remove the volatiles in vacuo.[3]
-
Cool the residue to 0 °C and add cold 10% sodium hydroxide solution.[3]
-
Extract the mixture with chloroform (3 x 100 mL).[3]
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Combine the organic extracts, dry over sodium sulfate, and concentrate to give 4-(4-pyridinyl)-1-butylchloride.[3]
Visualizing the Synthetic Workflows
To better illustrate the relationships between the different synthetic strategies and intermediates, the following diagrams are provided.
Caption: Overview of primary synthetic strategies to 4-(4-pyridinyl)butyl derivatives.
Caption: Multi-step synthesis workflow via a key butanol intermediate.
Conclusion
The synthesis of 4-(4-pyridinyl)butyl derivatives can be accomplished through several effective strategies. The choice of method will depend on the availability of starting materials, the desired substitution pattern on the butyl chain and pyridine ring, and the scale of the synthesis. The protocols and data presented in this guide provide a solid foundation for researchers to select and optimize the most suitable synthetic route for their specific needs, thereby accelerating the discovery and development of new chemical entities.
References
Troubleshooting & Optimization
Common side reactions and byproducts in 4-(4-Chlorobutyl)pyridine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 4-(4-Chlorobutyl)pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this important chemical intermediate.
Experimental Protocols
A prevalent and effective method for the synthesis of this compound involves a two-step process. The first step is the preparation of the precursor, 4-(4-pyridyl)butanol, followed by its chlorination to yield the final product.
Step 1: Synthesis of 4-(4-pyridyl)butanol
This precursor can be synthesized via the hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol. To enhance stability, the butynol intermediate is often converted to its hydrochloride or sulfate salt before hydrogenation.
Materials:
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4-(4-pyridyl)-3-butyn-1-ol hydrochloride (or sulfate)
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Tetrahydrofuran (THF)
-
Triethylamine
-
Catalyst for hydrogenation (e.g., Palladium on carbon)
Procedure:
-
Dissolve 4-(4-pyridyl)-3-butyn-1-ol hydrochloride in THF.
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Add triethylamine dropwise to the solution.
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After stirring for approximately 2 hours, filter the mixture.
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Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
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The crude 4-(4-pyridyl)butanol can then be purified by vacuum distillation.[1]
Step 2: Synthesis of this compound
The final product is synthesized by the chlorination of 4-(4-pyridyl)butanol. Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation.
Materials:
-
4-(4-pyridyl)butanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
(Optional) Catalytic amount of Dimethylformamide (DMF) or Pyridine
Procedure:
-
Dissolve 4-(4-pyridyl)butanol in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
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After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux to ensure completion.
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The progress of the reaction should be monitored by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.
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The crude product is then purified, often by recrystallization, to yield this compound as a white powder.[2]
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and their solutions:
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | The conversion of the alcohol to the chloride may be incomplete. Consider increasing the reaction time or temperature. The use of a catalyst, such as a catalytic amount of DMF, can also improve the reaction rate. |
| Degradation of Reactants or Products | Thionyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an anhydrous, inert atmosphere (e.g., nitrogen or argon). The starting material, 4-(4-pyridyl)butanol, should also be free of water. |
| Sub-optimal Reaction Temperature | While some chlorinations with thionyl chloride proceed at room temperature, others require heating. If the reaction is sluggish, consider refluxing in a suitable solvent like dichloromethane or toluene. |
| Loss of Product During Work-up | This compound is soluble in water and alcohol.[3] During the work-up, minimize the use of aqueous washes if possible, or use saturated brine to reduce solubility in the aqueous phase. Ensure complete precipitation during recrystallization by using an appropriate anti-solvent and sufficient cooling. |
Q2: I am observing significant amounts of byproducts in my reaction mixture. What are these impurities and how can I minimize their formation?
A2: The formation of byproducts is a common challenge. Here are some likely side products and strategies to mitigate them:
| Byproduct | Formation Mechanism | Prevention/Minimization Strategy |
| Unreacted 4-(4-pyridyl)butanol | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of thionyl chloride. The use of a catalyst (e.g., DMF) can also drive the reaction to completion. |
| Dimeric Pyridinium Salt | If pyridine is used as a solvent or base, it can be oxidized by thionyl chloride to form a dimeric pyridinium salt. | Avoid using pyridine as a solvent if this byproduct is problematic. If a base is required to scavenge the HCl generated, consider using a non-nucleophilic base or adding the thionyl chloride slowly to a solution of the alcohol in a non-basic solvent. |
| Elimination Products (e.g., 4-(But-3-en-1-yl)pyridine) | The intermediate chlorosulfite ester can undergo elimination, particularly at higher temperatures. | Maintain a controlled reaction temperature. Dropwise addition of thionyl chloride at a low temperature can help to minimize this side reaction. |
| Ether Formation (bis(4-(pyridin-4-yl)butyl) ether) | Intermolecular dehydration of the starting alcohol. | This is more likely to occur under acidic conditions if the reaction with thionyl chloride is slow. Ensuring a sufficient amount of thionyl chloride and a reasonable reaction rate can minimize this. |
Q3: The purification of the final product is proving difficult. What are the best practices for obtaining high-purity this compound?
A3: Purification is critical for obtaining a product that meets the typical high-purity standard of ≥99%.[2]
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Removal of Excess Thionyl Chloride: Excess thionyl chloride can be removed by distillation under reduced pressure. Co-evaporation with an inert solvent like toluene can also be effective.
-
Recrystallization: This is a common and effective method for purifying the solid hydrochloride salt. A suitable solvent system might involve dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then adding a less polar anti-solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization upon cooling.
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Washing: The crystalline product can be washed with a cold, non-polar solvent to remove soluble impurities.
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Drying: The final product should be thoroughly dried under vacuum to remove any residual solvents.
Q4: My reaction mixture turns dark or shows signs of charring. What is causing this and how can it be prevented?
A4: Darkening of the reaction mixture, sometimes referred to as "pyridine coking," can occur in reactions involving pyridine derivatives, especially at elevated temperatures or in the presence of strong reagents.
-
Control the Reaction Temperature: Exothermic reactions can lead to localized overheating. Ensure efficient stirring and cooling, especially during the addition of thionyl chloride.
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Purity of Reagents: Impurities in the starting materials or solvents can sometimes contribute to side reactions and color formation. Use reagents and solvents of appropriate purity.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions that may lead to colored byproducts.
Visualizing the Synthesis and Potential Issues
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Common Side Reactions Pathway
References
How to avoid pyridine coking in 4-chloropyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-chloropyridine, with a specific focus on mitigating pyridine coking.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Coking/Tar Formation | High reaction temperatures, especially when using chlorine gas, can initiate radical chain reactions leading to polymerization of pyridine. | 1. Lower the reaction temperature: If using direct chlorination, operate at the lowest effective temperature. 2. Change the chlorinating agent: Employ milder reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) which allow for lower reaction temperatures. 3. Use a solvent: Performing the reaction in a suitable solvent can help to control the temperature and dilute the reactants, reducing the likelihood of polymerization. |
| Low Yield of 4-Chloropyridine | - Inefficient chlorination. - Loss of product during workup. - Coking and side reactions consuming starting material. | 1. Optimize reaction conditions: Adjust the molar ratio of reactants, reaction time, and temperature based on the chosen method. 2. Select an appropriate workup procedure: Ensure the pH is controlled during extraction to minimize product loss. 3. Address coking: By minimizing coking, more of the starting material will be converted to the desired product. |
| Product Purity Issues | - Presence of isomeric chloropyridines (e.g., 2-chloropyridine). - Residual starting material or byproducts from coking. | 1. Purification: Recrystallization or column chromatography of the crude product can remove impurities. 2. Method Selection: Certain methods offer higher regioselectivity for the 4-position. Syntheses starting from 4-substituted pyridines (e.g., 4-hydroxypyridine) can improve selectivity. |
| Reactor Blockage | Solid coke and tar deposits accumulating on reactor surfaces. | This is a direct consequence of severe coking. The primary solution is to prevent coke formation by following the recommendations for "Significant Coking/Tar Formation". Regular reactor cleaning and maintenance are also crucial for long-term operation. |
Frequently Asked Questions (FAQs)
Q1: What is pyridine coking and why does it occur during 4-chloropyridine synthesis?
A1: Pyridine coking is the formation of black, tarry, and solid carbonaceous materials during the synthesis of 4-chloropyridine. This phenomenon is particularly prevalent in high-temperature gas-phase chlorination reactions using chlorine gas. The process is initiated by the formation of pyridyl radicals, which are highly reactive intermediates. These radicals can then polymerize or undergo further reactions to form complex, high-molecular-weight aromatic compounds, leading to the observed coke and tar.[1]
Q2: How can the choice of chlorinating agent help in avoiding pyridine coking?
A2: The choice of chlorinating agent is critical in preventing pyridine coking. Milder reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) allow the reaction to be carried out at significantly lower temperatures compared to direct chlorination with chlorine gas. These reagents react with pyridine through non-radical, ionic mechanisms, thus avoiding the formation of pyridyl radicals that lead to polymerization and coking. For instance, thionyl chloride reacts with pyridine to form an intermediate chlorosulfite ester, which then proceeds to the chlorinated product.[2]
Q3: Are there any specific reaction conditions that are recommended to minimize coking?
A3: Yes, besides using alternative chlorinating agents, controlling the reaction temperature is the most critical factor. For liquid-phase reactions with thionyl chloride or phosphorus oxychloride, maintaining a temperature range of 70-75°C is often recommended. Additionally, using a solvent such as ethyl acetate or dichloromethane can help to dissipate heat and maintain a more controlled reaction environment, further reducing the risk of coking.
Q4: Can pyridine coking be reversed or the byproducts be removed?
A4: Once significant coking has occurred, it is very difficult to reverse the process and convert the coke back into useful products. The focus should be on prevention. The tarry byproducts can be removed from the desired product through purification techniques like distillation, recrystallization, or chromatography, but this often leads to a lower overall yield of 4-chloropyridine. For cleaning reactors, mechanical removal or specialized high-temperature cleaning procedures may be necessary.
Data Presentation
The following table summarizes quantitative data from various synthetic methods for 4-chloropyridine, highlighting the differences in yield and purity, which are often indicative of the extent of side reactions like coking.
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | Ethyl Acetate | 70-75 | 70.2 | 95.6 | --INVALID-LINK-- |
| Phosphorus Oxychloride | Dichloromethane | 70-75 | 52.4 | 93.9 | --INVALID-LINK-- |
| Phosphorus Pentachloride | Chlorobenzene | 70-75 | 61.3 | 92.7 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloropyridine Hydrochloride using Thionyl Chloride
This protocol is adapted from a method known to minimize coking.
Materials:
-
Anhydrous Pyridine
-
Thionyl Chloride (SOCl₂)
-
Ethyl Acetate
-
Ethanol
Procedure:
-
In a 1000 mL reaction flask, add 200 g of anhydrous pyridine and 150 mL of ethyl acetate.
-
Protect the reaction mixture with a nitrogen atmosphere and cool the flask in a cold-water bath.
-
Slowly add 200 g of thionyl chloride dropwise to the stirred solution, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, raise the temperature and maintain it at 70-75°C for 5 hours. The reaction mixture will gradually darken.
-
Cool the reaction mixture and let it stand.
-
Add 500 mL of ethanol to the reaction solution and heat it to 50-60°C with stirring for 1 hour.
-
Cool the mixture to approximately 10°C and filter the precipitate.
-
Wash the solid with absolute ethanol and dry to obtain 4-chloropyridine hydrochloride.
Expected Outcome: This method has been reported to yield approximately 266.8 g (70.2%) of a tan solid powder with a purity of 95.6% as determined by HPLC.
Visualizations
The following diagrams illustrate the chemical pathways involved in pyridine coking and its prevention.
Caption: Pyridine coking mechanism at high temperatures.
References
Technical Support Center: Troubleshooting Low Yield in Tirofiban Synthesis Intermediate Steps
Welcome to the technical support center for the synthesis of Tirofiban intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields during their synthetic experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides a question-and-answer format to directly address specific problems you may encounter at each key intermediate stage of the Tirofiban synthesis.
Step 1: N-Sulfonylation of L-Tyrosine
Question 1: I am experiencing a low yield during the N-sulfonylation of L-Tyrosine to produce N-(n-butylsulfonyl)-L-tyrosine. What are the potential causes and solutions?
Answer:
Low yields in this step are commonly attributed to incomplete reaction, side reactions, or degradation of the starting material or product. Here are the primary troubleshooting points:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction may be sluggish under suboptimal conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction temperature and/or extend the reaction time until the starting material is fully consumed. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Side Reactions:
-
Cause: The presence of moisture can lead to the hydrolysis of n-butylsulfonyl chloride. Additionally, competitive O-sulfonylation on the phenolic hydroxyl group of L-Tyrosine can occur.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. The use of a non-protic solvent is recommended. To minimize O-sulfonylation, consider using a protecting group for the phenolic hydroxyl group prior to N-sulfonylation, although this adds extra steps to the synthesis.
-
-
Degradation:
-
Cause: L-Tyrosine can be sensitive to harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong bases.
-
Solution: Employ milder reaction conditions where possible. If a strong base is required, consider slow, portion-wise addition at a reduced temperature to control the reaction exotherm and minimize degradation.
-
Quantitative Data Summary: N-Sulfonylation of L-Tyrosine
| Parameter | Standard Condition | Low Yield Observation | Troubleshooting Action | Expected Outcome |
| Temperature | Room Temperature | Incomplete reaction | Increase to 40-50°C | Improved conversion rate |
| Reaction Time | 4-6 hours | L-Tyrosine remaining | Extend to 8-12 hours | Complete consumption of starting material |
| Atmosphere | Ambient | Formation of hydrolysis byproducts | Conduct under N2 or Ar | Minimized side reactions |
| Base | NaOH (aq) | Potential for O-sulfonylation | Use an organic base (e.g., triethylamine) in a non-protic solvent | Increased selectivity for N-sulfonylation |
Step 2: Condensation of N-(n-butylsulfonyl)-L-tyrosine with 4-(4-chlorobutyl)pyridine hydrochloride
Question 2: My yield is low in the condensation step to form N-(n-butylsulfonyl)-O-[4-(4-pyridinyl)butyl]-L-tyrosine. What are the likely issues?
Answer:
This Williamson ether synthesis step is prone to low yields due to several factors, including the reactivity of the alkyl halide, base strength, and potential side reactions.
-
Low Reactivity of Alkyl Halide:
-
Cause: this compound may not be sufficiently reactive.
-
Solution: Consider converting the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). This can significantly accelerate the reaction rate.
-
-
Inappropriate Base:
-
Cause: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the phenolic hydroxyl group, while an excessively strong base can promote side reactions.
-
Solution: Use a moderately strong base such as potassium carbonate or cesium carbonate. Ensure the base is finely powdered and anhydrous to maximize its effectiveness. The stoichiometry of the base should be carefully optimized.
-
-
Side Reactions:
-
Cause: Elimination reactions can compete with the desired substitution, especially at higher temperatures. Also, the pyridine nitrogen can be quaternized by the alkyl halide, leading to undesired byproducts.
-
Solution: Maintain a moderate reaction temperature (e.g., 60-80°C) to minimize elimination. Monitor the reaction closely to avoid prolonged reaction times which can favor byproduct formation.
-
Quantitative Data Summary: Condensation Reaction
| Parameter | Standard Condition | Low Yield Observation | Troubleshooting Action | Expected Outcome |
| Catalyst | None | Slow reaction rate | Add catalytic NaI or KI | Accelerated SN2 reaction |
| Base | K2CO3 (2 eq.) | Incomplete conversion | Use Cs2CO3 (1.5 eq.) | Improved yield due to higher solubility and reactivity |
| Temperature | 100°C | Presence of elimination byproducts | Reduce to 70-80°C | Minimized side reactions |
| Solvent | DMF | Difficulty in purification | Use Acetonitrile or MEK | Easier work-up and purification |
Step 3: Catalytic Hydrogenation of the Pyridine Ring
Question 3: I am struggling with the catalytic hydrogenation of the pyridine ring to the piperidine ring, resulting in a low yield of the desired product. What should I investigate?
Answer:
Catalytic hydrogenation of a pyridine ring can be challenging, with potential issues including catalyst poisoning, incomplete reduction, and over-reduction of other functional groups.
-
Catalyst Deactivation/Poisoning:
-
Cause: The nitrogen atom in the pyridine ring can act as a catalyst poison for palladium on carbon (Pd/C). Impurities in the substrate or solvent can also deactivate the catalyst.
-
Solution: The hydrogenation is often carried out in an acidic medium (e.g., acetic acid or with the addition of HCl) to protonate the pyridine nitrogen, preventing it from coordinating to the palladium surface.[1] Ensure the substrate is of high purity.
-
-
Incomplete Hydrogenation:
-
Cause: Insufficient hydrogen pressure, inadequate catalyst loading, or short reaction time can lead to incomplete conversion.
-
Solution: Increase the hydrogen pressure (typically 50-100 psi). Optimize the catalyst loading (usually 5-10 mol% of Pd/C). Monitor the reaction by HPLC and continue until the starting material is consumed.
-
-
Over-reduction:
-
Cause: While less common for the functional groups present in this intermediate, aggressive hydrogenation conditions could potentially affect other parts of the molecule.
-
Solution: Use milder conditions if over-reduction is suspected. Platinum-based catalysts (e.g., PtO2) can sometimes offer different selectivity compared to palladium.[1]
-
Quantitative Data Summary: Catalytic Hydrogenation
| Parameter | Standard Condition | Low Yield Observation | Troubleshooting Action | Expected Outcome |
| Solvent | Ethanol | Catalyst poisoning | Use acetic acid or add HCl to the reaction mixture | Enhanced catalyst activity and reaction rate[1] |
| H2 Pressure | 50 psi | Incomplete reaction | Increase to 80-100 psi | Complete reduction of the pyridine ring |
| Catalyst Loading | 5 mol% Pd/C | Slow conversion | Increase to 10 mol% Pd/C | Faster and more complete reaction |
| Reaction Time | 12 hours | Starting material remains | Monitor by HPLC and extend time as needed | Full conversion to the piperidine derivative |
Experimental Protocols
Protocol 1: N-Sulfonylation of L-Tyrosine
-
Suspend L-Tyrosine (1.0 eq) in a suitable aprotic solvent (e.g., THF or Acetonitrile) in a flame-dried round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.5 eq) to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of n-butylsulfonyl chloride (1.2 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Condensation with this compound
-
To a solution of N-(n-butylsulfonyl)-L-tyrosine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 70-80°C and stir for 12-24 hours, monitoring the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Catalytic Hydrogenation of the Pyridine Intermediate
-
Dissolve the pyridine intermediate (1.0 eq) in glacial acetic acid.
-
Add 10% Pd/C catalyst (10 mol%) to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas to 80-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the hydrogen uptake and reaction progress by HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with acetic acid.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
Visualization of Workflows and Logical Relationships
Troubleshooting Workflow for Low Yield in Tirofiban Synthesis
Caption: A logical workflow for troubleshooting low yield in Tirofiban synthesis.
Signaling Pathway for Optimizing Catalytic Hydrogenation
References
Technical Support Center: Improving Regioselectivity in C4-Alkylation of Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective C4-alkylation of pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is achieving C4-selectivity in pyridine alkylation challenging?
A1: The direct C4-alkylation of pyridines is a long-standing challenge in heterocyclic chemistry.[1][2][3][4][5] The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C6 positions. In radical reactions like the Minisci reaction, mixtures of C2 and C4 isomers, as well as overalkylation products, are common, making the isolation of the desired C4-alkylated product difficult and often resulting in low yields.[1][6]
Q2: What are the common strategies to enhance C4-regioselectivity?
A2: Several effective strategies have been developed to overcome the challenge of poor C4-regioselectivity:
-
Blocking Groups: Introducing a sterically bulky or electronically directing group at the pyridine nitrogen can block the C2/C6 positions and favor alkylation at the C4 position.[1][6][7] A notable example is the use of a simple maleate-derived blocking group for Minisci-type reactions.[1][2][3][4][5]
-
Regiodivergent Control with Organometallic Reagents: The choice of organometallic reagents and solvents can dictate the regioselectivity. For instance, using 1,1-diborylalkanes, methyllithium as an activator favors C4-alkylation, while sec-butyllithium favors C2-alkylation.[8] The aggregation state of the alkyllithium reagent plays a crucial role in this selectivity.[8]
-
Mechanochemistry: Mechanochemical activation of magnesium metal via ball-milling provides a highly regioselective method for C4-alkylation with alkyl halides, avoiding the need for transition-metal catalysts.[9]
-
Alternative Metalation: Using bases like n-butylsodium instead of organolithium reagents can lead to selective deprotonation at the C4 position, followed by alkylation.[10][11][12]
-
Catalytic Activation: An "enzyme-mimic" pocket-type urea catalyst can activate the pyridine ring towards highly regioselective C4-functionalization with both ionic and radical nucleophiles.[13][14]
-
Electrochemistry: Silane-assisted electroreductive methods can achieve high C4-selectivity in the alkylation of pyridines with alkyl bromides.[15]
Q3: Can I achieve C4-alkylation without pre-functionalizing the pyridine ring?
A3: Yes, several modern methods allow for the direct C4-alkylation of unfunctionalized pyridines, avoiding the need for pre-functionalized starting materials which can be costly and require additional synthetic steps.[1][7] Methods like the use of removable blocking groups, specific organometallic activators, mechanochemistry, and electrochemistry are designed for the direct functionalization of the pyridine core.[1][8][9][15]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C2 and C4 isomers)
| Potential Cause | Troubleshooting Suggestion | Relevant Method |
| Inherent reactivity of the pyridine ring in Minisci-type reactions. | Employ a blocking group strategy to sterically hinder the C2/C6 positions. A maleate-derived blocking group has proven effective.[1][2][3][4][5] | Blocking Group Strategy |
| Incorrect choice of activator/solvent for regiodivergent methods. | When using 1,1-diborylalkanes, ensure the use of methyllithium in a solvent like 1,2-dimethoxyethane (DME) to favor C4-alkylation. Avoid sec-butyllithium or non-coordinating solvents like toluene if C4-selectivity is desired.[8] | Regiodivergent Alkylation |
| Standard radical conditions are not selective. | Consider alternative activation methods that promote C4-radical addition. Mechanochemically activated magnesium can generate a stable C4-radical intermediate.[9] | Mechanochemistry |
| Organolithium reagents favoring C2-addition. | Switch to an alternative base such as n-butylsodium, which has been shown to selectively deprotonate the C4 position.[10][11][12] | Metalation and Capture |
| Lack of specific activation for the C4 position. | Utilize a pocket-type urea catalyst that specifically activates the pyridine for C4-attack by both ionic and radical nucleophiles.[13][14] | Enzyme-Mimic Urea Activation |
Issue 2: Low Yield of the C4-Alkylated Product
| Potential Cause | Troubleshooting Suggestion | Relevant Method |
| Overalkylation or decomposition of starting material. | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. The use of a blocking group can also prevent overalkylation.[1] | General/Blocking Group Strategy |
| Inefficient radical generation or propagation. | In Minisci-type reactions, ensure the appropriate initiator (e.g., (NH₄)₂S₂O₈) and conditions (e.g., temperature) are used.[1] For mechanochemical methods, ensure proper activation of the magnesium.[9] | Minisci/Mechanochemistry |
| Poor reactivity of the alkylating agent. | Ensure the alkylating agent is suitable for the chosen method. For example, Minisci-type reactions with blocking groups work well with primary, secondary, and tertiary carboxylic acids as alkyl precursors.[7] | Minisci with Blocking Group |
| Suboptimal conditions for electrochemical methods. | In silane-assisted electroreduction, optimize parameters such as the electrolyte, solvent, and current. The addition of chlorotrimethylsilane is crucial for enhancing the yield.[15] | Silane-Assisted Electroreduction |
Quantitative Data Summary
Table 1: Comparison of Regioselectivity and Yields for Different C4-Alkylation Methods
| Method | Alkylating Agent | Pyridine Substrate | C4:C2 Ratio | Yield (%) | Reference |
| Blocking Group (Minisci) | Adamantanecarboxylic acid | Pyridine | >99:1 | 85 | [1] |
| Blocking Group (Minisci) | Cyclohexanecarboxylic acid | Pyridine | >99:1 | 72 | [1] |
| Regiodivergent Alkylation | 1,1-diborylalkane | Pyridine | >98:2 | 85 | [8] |
| Mechanochemistry | tert-Butyl bromide | Pyridine | >99:1 | 92 | [9] |
| Metalation and Capture | 1-Bromobutane | Pyridine | >99:1 | 75 | [11] |
| Urea Activation (Radical) | tert-Butyl radical precursor | Pyridine | >20:1 | 85 | [13] |
| Urea Activation (Ionic) | Methyl Grignard | Pyridine | >20:1 | 64 | [13] |
| Electroreduction | 1-Bromobutane | Pyridine | >99:1 | 76 | [15] |
Note: Yields and regioselectivity can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group (Minisci-Type Reaction)
This protocol is adapted from the work of Baran and colleagues.[1]
Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)
-
To a solution of pyridine (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂), add maleic acid (1.0 equiv.).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 h).
-
Remove the solvent under reduced pressure.
-
The resulting pyridinium species is often a stable, crystalline solid that can be used without further purification.[1]
Step 2: C4-Alkylation
-
In a reaction vessel, combine the pyridinium salt (0.5 mmol, 1.0 equiv.), the desired carboxylic acid (1.0 mmol, 2.0 equiv.), and AgNO₃ (20 mol%).
-
Add a solvent mixture of 1,2-dichloroethane (DCE) and water (1:1, 0.1 M).
-
Add ammonium persulfate ((NH₄)₂S₂O₈) (1.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to 50 °C for 2 hours.
-
After completion, cool the reaction to room temperature.
Step 3: Removal of the Blocking Group
-
Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.
-
Stir at room temperature to facilitate the removal of the blocking group.
-
Purify the product using standard techniques such as column chromatography or extraction to obtain the C4-alkylated pyridine.[1]
Protocol 2: Regiodivergent C4-Alkylation using Methyllithium and 1,1-Diborylalkanes
This protocol is based on the method developed for regiodivergent alkylation.[8]
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the pyridine derivative (0.20 mmol, 1.0 equiv.) in 1,2-dimethoxyethane (DME) (2.0 mL).
-
Add the 1,1-diborylalkane (2.0 equiv.).
-
Cool the mixture to the specified temperature (e.g., -78 °C).
-
Slowly add methyllithium (MeLi) as the activator.
-
Allow the reaction to warm to 80 °C and stir for 18 hours.
-
Upon completion, quench the reaction with a suitable proton source (e.g., water).
-
Extract the product with an organic solvent and purify by column chromatography.
Visualizations
Caption: Workflow for C4-alkylation using a removable blocking group.
References
- 1. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal [organic-chemistry.org]
- 10. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 14. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Managing temperature control in reactions with 4-(4-Chlorobutyl)pyridine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control in reactions involving 4-(4-Chlorobutyl)pyridine hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the N-alkylation reaction is not being met. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. For instance, in the synthesis of Tirofiban intermediates, reaction temperatures are often maintained between 65-70°C. |
| Reaction time is too short: The reaction may not have had sufficient time to proceed to completion at the given temperature. | Increase the reaction time and monitor the progress. Note that higher temperatures may reduce the required reaction time. | |
| Poor solubility of reactants: this compound or the amine/amide reactant may not be fully dissolved at the operating temperature, limiting the reaction rate. | Ensure your solvent is appropriate and that the reaction temperature is sufficient to dissolve all reactants. Consider using a co-solvent if solubility issues persist. | |
| Formation of Multiple Products (Over-alkylation) | Reaction temperature is too high: Higher temperatures can lead to the product of the initial N-alkylation reacting further with another molecule of this compound, resulting in a quaternary ammonium salt. | Reduce the reaction temperature. A lower temperature will favor the mono-alkylation product. Careful optimization is key. |
| Incorrect stoichiometry: An excess of this compound can drive the reaction towards over-alkylation. | Use a 1:1 molar ratio of this compound to the amine/amide. In some cases, a slight excess of the amine/amide may be beneficial. | |
| Presence of Elimination Byproducts | Reaction temperature is too high: Elevated temperatures, especially in the presence of a strong base, can promote the elimination of HCl from the butyl chain, leading to the formation of an alkene. | Lower the reaction temperature. Use the mildest effective base possible for the reaction. |
| Reaction Appears Stalled or Incomplete | Insufficient heating or poor heat transfer: The reaction vessel may not be reaching the target temperature uniformly. | Ensure proper stirring and uniform heating of the reaction mixture. Use an oil bath or a heating mantle with a temperature controller for better regulation. |
| Deactivation of the reactant: The amine or amide may be deprotonated by a strong base, reducing its nucleophilicity. | If using a strong base, consider adding it slowly at a lower temperature before gradually heating the reaction. | |
| Exothermic Reaction is Difficult to Control | Rapid addition of reagents: N-alkylation reactions can be exothermic. Adding reagents too quickly can lead to a rapid increase in temperature. | Add the this compound solution dropwise to the reaction mixture, especially at the beginning of the reaction. Use an ice bath to cool the reaction vessel if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It should be stored in an inert atmosphere at room temperature.[1]
Q2: Is this compound thermally stable?
A2: Yes, it is a relatively stable compound. Patent literature shows its use in reactions at temperatures ranging from 65°C to as high as 180°C for certain process steps in the synthesis of Tirofiban intermediates.[2] However, prolonged exposure to very high temperatures can lead to degradation.
Q3: What type of reaction is typically performed using this compound?
A3: It is primarily used as an alkylating agent in N-alkylation reactions.[3] This involves the substitution of the chlorine atom on the butyl chain by a nucleophilic nitrogen atom from an amine or an amide.
Q4: How critical is temperature control in N-alkylation reactions with this compound?
A4: Temperature control is critical. It directly influences the reaction rate, yield, and the formation of byproducts. Insufficient temperature can lead to a slow or incomplete reaction, while excessive temperature can cause over-alkylation and elimination side reactions.
Q5: What are the signs of an exothermic reaction when using this compound, and how should I manage it?
A5: Signs of a significant exotherm include a rapid, uncontrolled increase in the internal reaction temperature, and potentially an increase in pressure if the reaction is performed in a closed system. To manage this, add the reagents slowly, ensure efficient stirring, and have a cooling bath (e.g., ice-water) ready to cool the reaction vessel if the temperature rises too quickly.
Quantitative Data from Literature
The following table summarizes reaction conditions from patent literature for the synthesis of a Tirofiban intermediate involving an N-alkylation step with a compound structurally related to this compound, highlighting the importance of temperature.
| Reactant | Solvent | Base | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Tyrosine Derivative | Dimethyl Sulfoxide (DMSO) | Aqueous Sodium Carbonate | 65 - 70 | 18 | 71.5 - 74.1 | CN104447509A |
Experimental Protocol: N-Alkylation in Tirofiban Intermediate Synthesis
The following is a representative protocol for an N-alkylation reaction as described in the patent literature for the synthesis of a Tirofiban intermediate. This protocol should be adapted and optimized for specific laboratory conditions and scales.
Objective: To perform the N-alkylation of a tyrosine derivative with a chlorobutyl-containing compound in the synthesis of a Tirofiban precursor.
Materials:
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Tyrosine derivative (e.g., N-(n-butylsulfonyl)-L-tyrosine ethyl ester)
-
This compound (or a similar chlorobutylating agent)
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous Sodium Carbonate solution
-
Sodium Iodide (optional, as a catalyst)
-
Methyl tertiary butyl ether (MTBE)
-
Glacial Acetic Acid
-
Purified Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a temperature probe, dissolve the tyrosine derivative in DMSO.
-
Add a catalytic amount of sodium iodide (optional, this can facilitate the reaction by in-situ formation of the more reactive iodo-intermediate).
-
Stir the mixture at room temperature for a designated period (e.g., 4 hours) to ensure complete dissolution and activation.
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Add the this compound to the reaction mixture.
-
While stirring, slowly add the aqueous sodium carbonate solution. The addition should be controlled to manage any potential exotherm.
-
Heat the reaction mixture to 65-70°C and maintain this temperature for approximately 18 hours. Monitor the reaction progress by a suitable analytical method like TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature.
-
Add water and MTBE to the reaction mixture and stir vigorously for 1 hour to quench the reaction and extract byproducts.
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Separate the aqueous and organic layers.
-
To the aqueous phase, slowly add 50% glacial acetic acid to adjust the pH to 4.8-5.0. This will precipitate the product.
-
Cool the mixture to approximately 5°C and continue stirring for 4 hours to ensure complete precipitation.
-
Filter the solid product, wash with purified water, and dry under vacuum at 50°C for 16 hours.
Visualizations
References
Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives
Welcome to the technical support center for the purification of 4-(4-chlorobutyl)pyridine hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common purification challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in obtaining high-purity compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of side products. | Optimize reaction conditions (temperature, reaction time, stoichiometry). Consider alternative synthetic routes to minimize byproduct formation. |
| Contaminated starting materials or reagents. | Use high-purity starting materials and reagents.[1] | |
| Difficulty Removing Polar Impurities | Impurities such as 4-(pyridin-4-yl)butan-1-ol have high water solubility. | Employ normal-phase column chromatography. Alternatively, perform an acidic wash to protonate the basic pyridine nitrogen and extract into an aqueous layer, leaving less basic impurities in the organic phase. |
| Product "Oils Out" During Recrystallization | The solvent system is not optimal, causing the product to separate as a liquid instead of crystallizing. | Use a different solvent or a solvent/anti-solvent system. Good solvent choices for pyridine hydrochlorides include ethanol, isopropanol, or mixtures like chloroform/ethyl acetate.[2] Gradual cooling and seeding with a small crystal of pure product can also promote crystallization. |
| Hygroscopic Product is Difficult to Handle | Pyridine hydrochloride salts are known to be hygroscopic and readily absorb moisture from the air.[2] | Handle the product under an inert, dry atmosphere (e.g., in a glovebox). Dry the final product under high vacuum. Store in a desiccator over a strong drying agent like phosphorus pentoxide. |
| Presence of N-Oxide Impurity | Oxidation of the pyridine nitrogen during synthesis or workup. | Purification by column chromatography can separate the more polar N-oxide. Alternatively, consider a mild reduction step if compatible with the desired product. |
| Broad Peaks in HPLC Analysis | Interaction of the basic pyridine moiety with acidic silanol groups on the HPLC column. | Use an HPLC column with end-capping or a base-deactivated stationary phase. The addition of a competing base (e.g., triethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase can also improve peak shape.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthetic route. Based on its role as an intermediate in the synthesis of Tirofiban, potential impurities include:
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4-(Pyridin-4-yl)butan-1-ol: An alcohol precursor that may not have been fully converted to the chloride.
-
4-(4-Chlorobutyl)pyridine 1-Oxide: Formed by the oxidation of the pyridine nitrogen.
-
Unreacted starting materials: Such as 4-picoline or 4-bromopyridine, depending on the synthetic method.
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Byproducts from side reactions: The specific nature of these will depend on the synthetic conditions used.
Q2: What is the recommended starting point for developing a recrystallization protocol?
A2: A good starting point for recrystallization is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, which is soluble in alcohols, you could start with isopropanol or ethanol. A solvent/anti-solvent system can also be effective. For example, dissolving the compound in a minimal amount of a good solvent (like methanol) and then slowly adding a poor solvent (like diethyl ether or ethyl acetate) until turbidity is observed, followed by heating to redissolve and slow cooling.
Q3: When is column chromatography preferred over recrystallization?
A3: Column chromatography is preferred when:
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Impurities have very similar solubility profiles to the desired product, making separation by recrystallization inefficient.
-
Multiple impurities are present that need to be removed simultaneously.
-
The product is an oil or does not crystallize easily.
-
A very high degree of purity (>99.5%) is required.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): The most common method for quantifying organic impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities based on their mass-to-charge ratio.
-
Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities and residual solvents.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing non-polar and some closely related impurities.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Diethyl ether (Et2O)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely with stirring and heating. The target is to create a saturated solution at the boiling point of the solvent.
-
Once fully dissolved, remove the flask from the heat source.
-
Slowly add diethyl ether as an anti-solvent with continuous stirring until the solution becomes slightly turbid.
-
Gently heat the mixture again until the solution becomes clear.
-
Allow the flask to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate this compound from more polar or less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Eluent collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. If it is not fully soluble, a small amount of methanol can be added. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with pure dichloromethane.
-
Gradually increase the polarity of the eluent by adding increasing amounts of methanol (e.g., starting with 1% methanol in DCM, then 2%, 5%, and so on). A typical gradient might be from 100% DCM to 95:5 DCM:MeOH.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., 9:1 DCM:MeOH) and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (HPLC) | Final Purity (HPLC) | Typical Yield | Key Impurities Removed |
| Recrystallization (IPA/Et2O) | ~95% | >99% | 70-85% | Less soluble non-polar impurities |
| Silica Gel Column Chromatography | ~90% | >99.5% | 50-70% | Both more polar (e.g., N-oxide) and less polar impurities |
Note: The values presented in this table are typical and may vary depending on the specific nature and quantity of impurities in the starting material.
Visual Workflows
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
References
- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 4. 4-PYRIDIN-4-YL-BUTAN-1-OL | 5264-15-3 [chemicalbook.com]
Stability issues of 4-(4-Chlorobutyl)pyridine hydrochloride under various reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-(4-Chlorobutyl)pyridine hydrochloride. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am observing a decrease in the purity of my this compound sample over time, even under standard storage conditions. What could be the cause?
A1: Several factors could contribute to the degradation of this compound, even when stored. The primary suspects are hydrolysis, photodegradation, and thermal decomposition. The presence of moisture, exposure to light, and elevated temperatures can accelerate these degradation processes. It is crucial to store the compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere.[1]
Q2: My reaction mixture containing this compound is turning yellow/brown. What is causing this discoloration?
A2: Discoloration often indicates the formation of degradation products. This can be due to several reasons:
-
Reaction with solvents: Protic solvents, especially at elevated temperatures, can promote the hydrolysis of the chlorobutyl chain to the corresponding alcohol, 4-(4-hydroxybutyl)pyridine.
-
Oxidation: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other colored byproducts, especially in the presence of oxidizing agents or air.
-
Thermal Stress: High reaction temperatures can cause decomposition. Studies on similar pyridine salts have shown that thermal decomposition can occur at elevated temperatures.[2]
To troubleshoot, consider running the reaction at a lower temperature, using a less reactive solvent if possible, and ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am seeing an unexpected peak in my HPLC analysis of a reaction involving this compound. How can I identify this impurity?
A3: An unexpected peak likely represents a degradation product or a byproduct of a side reaction. Based on the structure of this compound, potential degradation products that could appear as new peaks in an HPLC chromatogram include:
-
Hydrolysis product: 4-(4-Hydroxybutyl)pyridine hydrochloride. This is a common degradation product resulting from the reaction of the chlorobutyl group with water.
-
Elimination product: Formation of an unsaturated butylpyridine derivative via dehydrochlorination.
-
Intramolecular cyclization product: Under basic conditions, the pyridine nitrogen could potentially displace the chloride to form a quaternary cyclized product.
To identify the unknown peak, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or isolation of the impurity followed by NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.
Q4: How can I perform a forced degradation study to understand the stability of my this compound sample?
A4: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[3][4][5][6] A general approach involves subjecting the compound to various stress conditions more severe than accelerated stability testing.[5]
Data Presentation: Summary of Potential Degradation Under Stress Conditions
| Stress Condition | Reagents/Parameters | Expected Degradation Products | Potential Rate of Degradation |
| Acidic Hydrolysis | 0.1 M HCl, Heat (e.g., 60°C) | 4-(4-Hydroxybutyl)pyridine hydrochloride | Moderate to High |
| Basic Hydrolysis | 0.1 M NaOH, Heat (e.g., 60°C) | 4-(4-Hydroxybutyl)pyridine, Potential for cyclization | High |
| Oxidation | 3% H₂O₂, Room Temperature | Pyridine N-oxide derivatives | Moderate |
| Thermal Degradation | Dry Heat (e.g., 80°C) | Various decomposition products | Dependent on temperature |
| Photodegradation | UV/Visible light exposure | Various photoproducts | Moderate |
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound. The conditions should be optimized based on the observed extent of degradation.
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a thermostatically controlled oven at 80°C for 48 hours. At various time points, withdraw samples, dissolve in the initial mobile phase, and analyze by HPLC.
-
Photolytic Degradation: Expose a known amount of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Develop a suitable reverse-phase HPLC method. A typical starting point could be a C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile in an isocratic or gradient elution mode.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Inject the stressed samples and a control (unstressed) sample.
-
Analyze the chromatograms for any new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Mandatory Visualizations
The following diagrams illustrate potential degradation pathways and a general workflow for conducting stability studies.
References
Technical Support Center: Pyridine Alkylation Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent overalkylation and control regioselectivity in pyridine reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of mono- and di-alkylated products in my reaction?
A: This issue, known as overalkylation, is a common challenge in pyridine chemistry. Pyridine has multiple reactive sites (typically the C2, C4, and C6 positions). In many reactions, such as the Minisci-type C-H alkylation, the initial mono-alkylation does not sufficiently deactivate the pyridine ring.[1] Consequently, a second alkyl group can be added, often at the C6 position, leading to a mixture of mono- and di-substituted products.[1] Controlling stoichiometry and reaction conditions is crucial, but often insufficient to prevent this side reaction entirely.
Caption: General pathway showing desired mono-alkylation and subsequent overalkylation.
Q2: My Friedel-Crafts alkylation of pyridine is failing. What is the problem?
A: Standard Friedel-Crafts alkylations do not work for pyridine. The reaction relies on a Lewis acid catalyst (e.g., AlCl₃) to generate a carbocation electrophile. However, the nitrogen atom in pyridine is a Lewis base.[2][3] The Lewis acid catalyst will preferentially react with the lone pair of electrons on the pyridine nitrogen, forming a stable complex.[2][3] This complex deactivates the aromatic ring towards electrophilic attack, thus inhibiting the Friedel-Crafts reaction.[3][4]
Caption: The reaction between pyridine and a Lewis acid catalyst deactivates the ring.
Q3: How can I selectively achieve mono-alkylation, specifically at the C4 position?
A: Achieving C4-selectivity often requires strategies that block the more accessible C2 and C6 positions or specifically activate the C4 position. Two effective approaches are:
-
Covalently-Linked Blocking Groups: A bulky blocking group is attached to the pyridine nitrogen. This group sterically hinders the C2 and C6 positions, directing the incoming alkyl radical to the C4 position. A notable example is a group derived from inexpensive maleic acid, which provides excellent C4 selectivity under acid-free Minisci conditions.[5][6] This method is scalable and avoids the need for pre-functionalized pyridines.[5]
-
Nickel/Lewis Acid Cooperative Catalysis: This method uses a combination of a nickel catalyst and a Lewis acid. The Lewis acid coordinates to the pyridine nitrogen, which electronically alters the ring and, in concert with the nickel catalyst, promotes the selective addition of alkyl groups from alkenes or alkynes at the C4 position.[7][8][9]
Caption: Workflow for achieving selective C4-alkylation of pyridine.
Q4: Is it possible to control regioselectivity between C2 and C4 mono-alkylation?
A: Yes, a sophisticated transition-metal-free approach allows for regiodivergent alkylation. By using 1,1-diborylalkanes as the alkyl source, the selectivity can be directed to either the C2 or C4 position by simply changing the alkyllithium activator.[10]
-
For C4-Alkylation: Using methyllithium (MeLi) as the activator favors C4-alkylation. This is attributed to the tetrameric cluster structure of MeLi in solution.[10]
-
For C2-Alkylation: Using sec-butyllithium (sBuLi) promotes C2-alkylation, particularly in coordinating solvents. This selectivity is driven by the dimeric nature of sBuLi.[10]
This method provides powerful control over the alkylation site without altering the pyridine substrate.[10]
| Parameter | C4-Selective Alkylation | C2-Selective Alkylation |
| Alkyl Source | 1,1-diborylalkanes | 1,1-diborylalkanes |
| Activator | Methyllithium (MeLi) | sec-Butyllithium (sBuLi) |
| Solvent | 1,2-Dimethoxyethane (DME) | THF/Toluene (1:1) |
| Reference | [10] | [10] |
Troubleshooting Guides & Protocols
Guide 1: Protocol for C4-Selective Mono-alkylation via a Fumarate Blocking Group
This protocol is based on the Minisci-type decarboxylative alkylation, using a removable blocking group to ensure C4 selectivity.[5]
Experimental Protocol:
-
Blocking Group Installation:
-
C4-Alkylation Reaction:
-
To a solution of the pyridinium salt (e.g., 0.5 mmol) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water, add the desired carboxylic acid (2.0 equiv., 1.0 mmol), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv., 1.0 mmol).[5]
-
Stir the reaction mixture at 50 °C for approximately 2 hours.[5] The reaction proceeds with high regioselectivity for the C4 position.[5]
-
-
Blocking Group Removal:
-
After the alkylation is complete, the blocking group can be removed to yield the final C4-alkylated pyridine.
-
Representative Yields for C4-Alkylation:
| Pyridine Substrate | Carboxylic Acid Donor | Product | Yield (%) |
| Pyridine | Cyclohexanecarboxylic acid | 4-cyclohexylpyridine | 70% |
| Pyridine | Pivalic acid | 4-tert-butylpyridine | 72% |
| 3-chloropyridine | Cyclohexanecarboxylic acid | 3-chloro-4-cyclohexylpyridine | 65% |
| 3-fluoropyridine | Adamantane-1-carboxylic acid | 3-fluoro-4-(1-adamantyl)pyridine | 61% |
| Data adapted from Choi, J. et al., J. Am. Chem. Soc. 2021.[5] |
Guide 2: Protocol for Regiodivergent C2 vs. C4 Alkylation
This guide outlines a transition-metal-free method for controlled mono-alkylation at either the C2 or C4 position by selecting the appropriate alkyllithium activator for a 1,1-diborylalkane reagent.[10]
Protocol A: C4-Selective Alkylation
-
Reagents: Pyridine (0.20 mmol), 1,1-diborylalkane (2.0 equiv.), Methyllithium (MeLi).
-
Procedure: In a suitable solvent such as 1,2-dimethoxyethane (DME, 2.0 mL), combine the reagents.
-
Conditions: Heat the reaction mixture at 80 °C for 18 hours.[10]
-
Outcome: This procedure yields the C4-alkylated pyridine as the major product.[10]
Protocol B: C2-Selective Alkylation
-
Reagents: Pyridine (0.20 mmol), 1,1-diborylalkane (2.5 equiv.), sec-Butyllithium (sBuLi).
-
Procedure: In a 1:1 solvent mixture of THF/toluene (2.0 mL), combine the reagents.
-
Conditions: Heat the reaction mixture at 80 °C for 18 hours.[10]
-
Outcome: This procedure yields the C2-alkylated pyridine with high regioselectivity.[10]
Optimization of Reaction Conditions for Pyridine Alkylation:
| Entry | Activator (equiv.) | Solvent | C4-Product Yield (%) | C2-Product Yield (%) |
| 1 | MeLi (2.0) | THF | 53% | 3% |
| 2 | MeLi (2.0) | Toluene | 69% | 2% |
| 3 | MeLi (2.0) | 1,2-DME | 75% | 3% |
| 4 | sBuLi (2.5) | Toluene | 10% | 55% |
| 5 | sBuLi (2.5) | THF/Toluene (1:1) | 4% | 85% |
| Yields determined by ¹H NMR analysis. Data adapted from Bae, G. et al., J. Am. Chem. Soc. 2023.[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Reactions Involving 4-(4-Chlorobutyl)pyridine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection to improve efficiency in reactions involving 4-(4-chlorobutyl)pyridine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in pharmaceutical synthesis?
This compound is a crucial intermediate primarily used in the synthesis of Tirofiban hydrochloride, a potent antiplatelet drug.[1] It serves as an alkylating agent, introducing the 4-(pyridin-4-yl)butyl group to a suitable nucleophile.
Q2: What is the key reaction involving this compound in the synthesis of Tirofiban?
The key reaction is the N-alkylation of an N-(butylsulfonyl)-L-tyrosine derivative with this compound. This reaction forms the N-(butylsulfonyl)-O-[4-(4-pyridinyl)butyl]-L-tyrosine intermediate.
Q3: Why is a catalyst often required for this N-alkylation reaction?
While the reaction can proceed without a catalyst, employing a catalyst can significantly improve reaction efficiency. Catalysts, particularly phase-transfer catalysts (PTCs), can enhance the reaction rate, improve yields, and allow for the use of milder reaction conditions. This is especially beneficial in industrial-scale synthesis for economic and environmental reasons.
Troubleshooting Guide
Issue 1: Low Yield of the Alkylated Product
-
Potential Cause 1: Inefficient mass transfer between phases.
-
Solution: The reaction between the deprotonated N-(butylsulfonyl)-L-tyrosine (in the aqueous or solid phase) and the this compound (in the organic phase) can be limited by the rate at which the reactants interact. A phase-transfer catalyst is highly recommended to shuttle the nucleophile into the organic phase.
-
-
Potential Cause 2: Inappropriate choice of base.
-
Solution: The selection of a suitable base is critical for the deprotonation of the N-(butylsulfonyl)-L-tyrosine. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The strength and solubility of the base can impact the reaction rate and yield.
-
-
Potential Cause 3: Suboptimal reaction temperature.
-
Solution: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. A typical temperature range for this alkylation is between room temperature and 80°C.
-
-
Potential Cause 4: Catalyst poisoning or degradation.
-
Solution: Ensure the purity of all reagents and solvents. Certain impurities can poison the catalyst, reducing its effectiveness. If using a quaternary ammonium salt, be aware of potential degradation at high temperatures (Hofmann elimination).
-
Issue 2: Formation of Side Products
-
Potential Cause 1: O-alkylation vs. N-alkylation.
-
Solution: While the primary target is N-alkylation, competitive O-alkylation at the hydroxyl group of the tyrosine derivative can occur. The choice of solvent and base can influence the selectivity. Using a phase-transfer catalyst can often favor N-alkylation.
-
-
Potential Cause 2: Dialkylation.
-
Solution: If the nucleophile has multiple reactive sites, dialkylation can be a problem. In the case of Tirofiban synthesis, this is less of a concern with the protected tyrosine derivative. However, careful control of stoichiometry is always recommended.
-
-
Potential Cause 3: Elimination reactions.
-
Solution: The chlorobutyl chain can potentially undergo elimination reactions under strongly basic conditions, leading to the formation of butenylpyridine derivatives. Using a milder base and carefully controlling the temperature can minimize this side reaction.
-
Catalyst Selection and Performance Data
Phase-transfer catalysts (PTCs) are particularly effective for this alkylation. Quaternary ammonium and phosphonium salts are the most common choices.
| Catalyst Type | Catalyst Name | Typical Loading (mol%) | Base | Solvent System | Reported Yield | Reaction Time |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | 1 - 5 | K₂CO₃ | Toluene/Water | High | 4 - 8 hours |
| Quaternary Ammonium Salt | Benzyltriethylammonium Chloride (TEBAC) | 1 - 5 | NaOH | Dichloromethane/Water | Good to High | 6 - 12 hours |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium Bromide (TBPB) | 1 - 5 | KOH | Dioxane/Water | High | 4 - 8 hours |
Note: The yields and reaction times are indicative and can vary based on the specific reaction conditions, including temperature, concentration, and the scale of the reaction.
Experimental Protocols
General Protocol for N-Alkylation using a Phase-Transfer Catalyst:
-
To a stirred solution of N-(butylsulfonyl)-L-tyrosine derivative and an inorganic base (e.g., K₂CO₃, 2-3 equivalents) in a suitable biphasic solvent system (e.g., Toluene/Water), add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).
-
Add this compound (1-1.2 equivalents) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for PTC-catalyzed N-alkylation.
Caption: Troubleshooting logic for low reaction yield.
References
Identifying and minimizing impurities in 4-(4-Chlorobutyl)pyridine hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-(4-Chlorobutyl)pyridine hydrochloride. The information aims to help identify and minimize common impurities encountered during the reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | 1. Incomplete reaction of the starting material, 4-(4-pyridyl)butanol. 2. Degradation of the product during workup. 3. Sub-optimal reaction temperature or time. 4. Inefficient extraction or isolation of the product. | 1. Monitor the reaction progress using TLC or HPLC to ensure full consumption of the starting material. Consider increasing the equivalents of the chlorinating agent (e.g., thionyl chloride) or extending the reaction time. 2. Avoid high temperatures during solvent evaporation and workup. Ensure aqueous washes are performed promptly and at a controlled temperature. 3. Optimize the reaction temperature. Chlorination with thionyl chloride is often performed at temperatures ranging from room temperature to gentle reflux (e.g., 70-75°C)[1]. 4. Ensure the pH of the aqueous layer is appropriate for extraction. Multiple extractions with a suitable organic solvent will improve recovery. |
| Presence of Multiple Spots on TLC/HPLC | 1. Formation of various side products due to reactive chlorinating agents. 2. Unreacted starting material. 3. Formation of dimeric or polymeric byproducts. | 1. Use a less reactive chlorinating agent or perform the reaction at a lower temperature. The addition of a base like pyridine can sometimes control the reaction, but may also lead to the formation of pyridinium salts[2]. 2. As above, ensure the reaction goes to completion. 3. Dimeric impurities can form through intermolecular reactions. Use dilute reaction conditions and consider the order of reagent addition. |
| Product is a Dark Oil or Discolored Solid | 1. Coking or charring of the pyridine moiety at high temperatures. 2. Presence of colored impurities from the reaction of the chlorinating agent with the solvent or pyridine itself. | 1. Maintain a consistent and not excessively high reaction temperature. A patent for a related synthesis specifies a temperature of 70-75°C[1]. 2. Use a high-purity solvent and chlorinating agent. A charcoal treatment of the product solution before final crystallization can sometimes remove colored impurities. |
| Difficulty in Product Crystallization | 1. Presence of impurities that inhibit crystal formation. 2. Incorrect solvent system for crystallization. 3. Product is not fully protonated to the hydrochloride salt. | 1. Purify the crude product by column chromatography before crystallization. 2. Perform a solvent screen to find a suitable solvent or solvent mixture for crystallization. Common choices include isopropanol, ethanol, or mixtures with ethers or hexanes. 3. Ensure sufficient HCl is used in the final step to fully form the hydrochloride salt. The salt form generally has better crystallinity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
-
Unreacted 4-(4-pyridyl)butanol: This is often the case if the reaction is incomplete.
-
Dimeric Ether: Formed by the reaction of the starting alcohol with the product.
-
Quaternary Pyridinium Salts: The pyridine nitrogen is nucleophilic and can react with the chlorinated butyl chain of another product molecule to form a dimeric quaternary salt.
-
N-(4-pyridyl)pyridinium chloride hydrochloride: This can be a byproduct if pyridine is used as a base with thionyl chloride[2].
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a mobile phase that gives good separation between the starting material (more polar) and the product (less polar). For example, a mixture of ethyl acetate and hexanes. The spots can be visualized under UV light.
-
HPLC: A reverse-phase HPLC method can be used to quantify the disappearance of the starting material and the appearance of the product. A typical system might use a C18 column with a mobile phase of acetonitrile and water (with a buffer like ammonium acetate or phosphate)[3][4].
Q3: What is the optimal temperature for the chlorination reaction with thionyl chloride?
A3: The optimal temperature can vary depending on the solvent and scale. However, a common temperature range for such reactions is between 50°C and 75°C. It is crucial to control the temperature as higher temperatures can lead to increased side product formation and discoloration[1].
Q4: How do I remove dimeric impurities?
A4: Dimeric impurities are often less soluble than the desired product in certain solvent systems. Purification can be achieved by:
-
Column Chromatography: This is a reliable method for separating the monomeric product from larger dimeric impurities.
-
Recrystallization: A carefully chosen solvent system can selectively crystallize the desired product, leaving the dimeric impurities in the mother liquor. It may be necessary to screen various solvents to find the optimal conditions. In some cases, filtration of a hot solution can remove less soluble dimeric impurities before crystallization[5].
Q5: Is it necessary to use a base in the reaction with thionyl chloride?
A5: The use of a base is not always necessary but can influence the reaction outcome. A base like pyridine can neutralize the HCl generated during the reaction. However, this can also lead to the formation of N-(4-pyridyl)pyridinium chloride hydrochloride as a significant byproduct[2]. The reaction can also be run without a base, with the generated HCl being removed or reacting with the pyridine moiety of the product.
Experimental Protocols
Key Experiment 1: Synthesis of this compound from 4-(4-pyridyl)butanol
Objective: To convert 4-(4-pyridyl)butanol to this compound using thionyl chloride.
Materials:
-
4-(4-pyridyl)butanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl) solution or HCl gas
-
Ethanol or Isopropanol for crystallization
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(4-pyridyl)butanol in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40°C for DCM) for a specified time (monitor by TLC/HPLC until starting material is consumed).
-
Cool the mixture and carefully quench by pouring it over ice.
-
Neutralize the excess acid with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-(4-chlorobutyl)pyridine free base.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Key Experiment 2: Purity Analysis by HPLC
Objective: To determine the purity of this compound and identify the presence of impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.01 M phosphate buffer at pH 3) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity by dividing the peak area of the main product by the total peak area of all components. Relative response factors may be needed for accurate quantification of impurities.
Visualizations
References
- 1. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. WO2017013079A1 - Dimer impurities of apixaban and method to remove them - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Reactivity of the Chlorobutyl Chain
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the reactivity of the chlorobutyl chain.
Frequently Asked Questions (FAQs)
Q1: What fundamentally determines the reactivity of chlorobutyl rubber?
A1: The reactivity of chlorobutyl rubber (CIIR) stems from the presence of chlorine atoms on the isoprene units within the polyisobutylene backbone.[1][2][3] This halogenation makes CIIR more reactive than standard butyl rubber, allowing for faster cure rates, better compatibility with other unsaturated rubbers, and a wider range of possible chemical modifications.[4] The key to enhancing its reactivity lies in activating these chlorine sites or creating new, more reactive functionalities on the polymer chain.
Q2: What are the primary strategies to increase the reactivity of the chlorobutyl chain?
A2: The primary strategies can be broadly categorized as:
-
Optimizing Vulcanization (Cross-linking): This is the most common approach and involves using specific activators and accelerators to increase the rate and density of cross-linking. Key systems include zinc oxide (ZnO), accelerated sulfur systems, and phenolic resins.[5][6][7]
-
Inducing Dehydrochlorination: This process removes hydrogen chloride (HCl) from the polymer backbone, creating highly reactive conjugated diene units.[6][8] This is often a key step in ZnO-activated vulcanization.
-
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles to introduce new functional groups onto the polymer chain, thereby altering its properties and reactivity.[9]
-
Graft Copolymerization: This involves attaching new polymer chains (grafts) onto the chlorobutyl backbone, which can introduce a wide range of properties and reactive sites.[10]
Q3: What is the specific role of zinc oxide (ZnO) in enhancing reactivity?
A3: Zinc oxide is a crucial activator in the vulcanization of chlorobutyl rubber.[6] Its role is multifaceted:
-
HCl Scavenger: It neutralizes hydrogen chloride (HCl) that is eliminated from the chlorobutyl chain during heating.[8]
-
Catalyst Formation: It reacts with the eliminated HCl to form zinc chloride (ZnCl₂), a Lewis acid that catalyzes the cross-linking reactions.[6]
-
Cross-linking: The ZnCl₂ catalyst promotes the formation of carbocations on the polymer chain by abstracting chlorine. These carbocations then react with double bonds on adjacent chains, forming stable carbon-carbon crosslinks.[6][8]
Q4: My sulfur-cured chlorobutyl vulcanizate has low crosslink density. How can I improve it?
A4: Accelerated sulfur vulcanization of chlorobutyl rubber can sometimes result in low crosslink density due to the low level of unsaturation in the polymer backbone.[5] To significantly enhance the crosslink density, consider incorporating a bismaleimide, such as 4,4′-bis(maleimido)diphenyl methane (BMDM), into your formulation. The addition of even a few parts per hundred rubber (phr) of BMDM can dramatically increase the state of cure and crosslink density.[5]
Q5: What is "reversion" and how can I prevent it?
A5: Reversion is the degradation of crosslinks, particularly polysulfidic crosslinks, that can occur during prolonged heating or over-curing.[7][11] This leads to a loss of mechanical properties. In chlorobutyl systems, reversion can occur in compounds where there is not enough ZnO to trap all the HCl that is evolved during the curing process.[8] Ensuring an adequate amount of ZnO is present is the primary way to prevent reversion.[8] Certain cure systems and additives, like specific accelerators and reversion resistors, can also create more thermally stable crosslinks.[11]
Troubleshooting Guides
Issue 1: Slow Cure Rate or Low State of Cure
| Possible Cause | Troubleshooting Steps |
| Insufficient Activation | Ensure an adequate level of zinc oxide (ZnO) is used (typically 3-5 phr).[6] ZnO is critical for activating the cure. |
| Inefficient Accelerator System | For sulfur cures, consider adding a bismaleimide co-agent (e.g., BMDM) to significantly boost crosslink density and cure state.[5] For non-sulfur cures, phenolic resins can be effective cross-linking agents.[12] |
| Retardation Effect of MgO | If using magnesium oxide (MgO) for scorch control, it may retard the cure. Consider a controlled heat treatment step (up to 400°F / 204°C in the presence of an acid scavenger) to reduce this effect without sacrificing processing safety.[5] |
| Incorrect Temperature | Ensure the vulcanization temperature is appropriate for the cure system being used. Typical press-curing temperatures range from 150°C to 170°C.[4][6] |
Issue 2: Scorch (Premature Vulcanization)
| Possible Cause | Troubleshooting Steps |
| Excessive Heat History | Reduce mixing temperatures and times. Ensure adequate cooling of the compound on a two-roll mill after discharge from an internal mixer.[13] |
| Highly Reactive Cure System | Add a scorch inhibitor like magnesium oxide (MgO).[5][14] Be aware that MgO can retard the cure rate. |
| Incorrect Mixing Procedure | Add curatives (especially ZnO and accelerators) in the final stage of mixing at a lower temperature to minimize their heat history.[13] Avoid adding zinc stearate, as the zinc can act as a premature vulcanizing agent.[14] |
| Reactive Fillers/Additives | Acidic fillers can accelerate cure and reduce scorch time. If using them, ensure a scorch inhibitor is also present.[14] Some tackifying resins can also shorten scorch safety.[14] |
Issue 3: Reversion (Loss of Properties After Peak Cure)
| Possible Cause | Troubleshooting Steps |
| Insufficient ZnO | Ensure there is enough ZnO to act as an acid scavenger for all the HCl evolved during curing. A lack of ZnO allows HCl to promote the breakdown of crosslinks.[8] |
| Thermally Unstable Crosslinks | For sulfur cures, particularly at high temperatures, polysulfidic crosslinks can break and rearrange. Utilize a more efficient vulcanization (EV) system with a higher accelerator-to-sulfur ratio to promote more stable mono- and disulfide links.[11] |
| High Curing Temperature | While higher temperatures increase the cure rate, they can also promote reversion. Optimize the time-temperature balance for your specific compound.[11] |
| Inappropriate Accelerator | Some ultra-accelerators, like thiurams and dithiocarbamates, can be more prone to reversion compared to primary accelerators like MBTS or sulfenamides.[11] |
Quantitative Data on Reactivity Enhancement
The following table summarizes the quantitative effects of different additives on the cure characteristics of chlorobutyl rubber.
| Enhancement Strategy | Additive / System | Concentration (phr) | Effect on Cure Characteristics | Source |
| Increased Crosslink Density | 4,4′-bis(maleimido)diphenyl methane (BMDM) | 1 | ~109% increase in crosslink density | [15] |
| 4,4′-bis(maleimido)diphenyl methane (BMDM) | 5 | ~380% increase in crosslink density | [15] | |
| Cure Activation | Zinc Oxide (ZnO) | 3 - 5 | Acts as a primary vulcanizing agent and activator. | [6] |
| Magnesium Oxide (MgO) / Zinc Oxide (ZnO) | 3 / 2 | Can enhance the rate of vulcanization by more than double compared to 5 phr ZnO alone. | [16] | |
| Phenolic Resin Cure | Phenolic Resin | < 9.5 | Can be used as the primary curing agent in the presence of a halogen source. | [12] |
Note: phr = parts per hundred rubber. The exact results will vary depending on the full formulation and processing conditions.
Experimental Protocols
Protocol 1: Determination of Crosslink Density by Equilibrium Swelling
This protocol is based on the widely used Flory-Rehner equation and provides a reliable method to quantify the crosslink density of vulcanized chlorobutyl rubber.
Materials and Equipment:
-
Vulcanized rubber sample (approx. 0.2 g)
-
Toluene (analytical grade)
-
Vials with tight-fitting caps
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Oven
Procedure:
-
Sample Preparation: Cut a small piece of the vulcanized chlorobutyl rubber sample (approximately 0.2 g).
-
Initial Weighing: Accurately weigh the dry sample and record the mass (m₁).
-
Swelling: Place the sample in a labeled vial and add approximately 10 mL of toluene. Seal the vial to prevent solvent evaporation.
-
Equilibrium: Allow the sample to swell in the dark at room temperature. To ensure equilibrium is reached, leave the sample for at least 72 hours, changing the solvent once after 24 hours.[17]
-
Swollen Weight: After the swelling period, carefully remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it. Record this swollen mass (m₂).
-
Drying: Place the swollen sample in an oven at 60-70°C until all the solvent has evaporated and the weight is constant.
-
Final Dry Weight: Weigh the dried sample and record the mass (m₃). This is to account for any soluble material that may have been extracted.
-
Calculation: The volume fraction of rubber in the swollen gel (Vᵣ) is calculated. This value is then used in the Flory-Rehner equation to determine the crosslink density.[18][19]
Protocol 2: Vulcanization of Chlorobutyl Rubber with a ZnO/Sulfur System
This protocol describes a standard procedure for compounding and press-curing a chlorobutyl rubber formulation activated with zinc oxide.
Materials and Equipment:
-
Chlorobutyl rubber (CIIR)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
Accelerator (e.g., MBTS - Dibenzothiazole disulfide)
-
Carbon Black (e.g., N660)
-
Two-roll mill or internal mixer
-
Hydraulic press with heated platens
-
Mold for test sheets
Procedure: Compounding (Two-Roll Mill)
-
Mastication: Set the mill roll temperature to 50-60°C. Pass the chlorobutyl rubber through the mill several times to form a continuous band. This process, known as mastication, softens the rubber.
-
Ingredient Incorporation (Non-curatives): Add the stearic acid and carbon black to the rubber band on the mill. Continue milling until the ingredients are fully and homogeneously dispersed.
-
Ingredient Incorporation (Curatives): Widen the nip of the mill and cool the rolls (if possible). Add the zinc oxide, accelerator (MBTS), and sulfur. This is done last and at a lower temperature to prevent scorch.[13]
-
Final Mixing: Mill the compound until the curatives are evenly dispersed. This is typically indicated by a uniform color and texture.
-
Sheeting Off: Cut the final compound from the mill in a sheet of desired thickness and allow it to cool at room temperature for at least 24 hours before curing.
Procedure: Press-Curing
-
Pre-heating: Preheat the hydraulic press to the desired vulcanization temperature (e.g., 160°C).[4]
-
Molding: Place a weighed amount of the uncured rubber compound into the preheated mold.
-
Curing: Close the press and apply a pressure of approximately 10-15 MPa. Cure for the predetermined time (t₉₀, the time to reach 90% of the maximum torque, as determined by a rheometer). A typical time might be 20-30 minutes.[4]
-
Cooling and Demolding: After the curing time has elapsed, cool the mold under pressure (e.g., using water circulation) before opening the press and removing the vulcanized rubber sheet.
Visualizing Reaction Pathways and Workflows
Diagram 1: ZnO-Activated Cross-linking Pathway
This diagram illustrates the key steps in the vulcanization of chlorobutyl rubber when activated by zinc oxide. The process involves dehydrochlorination to form reactive intermediates, which are then catalyzed by in-situ formed zinc chloride to create stable crosslinks.
Caption: ZnO-activated cross-linking of chlorobutyl rubber.
Diagram 2: Experimental Workflow for Reactivity Analysis
This diagram outlines the logical flow of an experiment designed to evaluate a new strategy for enhancing chlorobutyl reactivity, from initial formulation to final property testing.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. warco.com [warco.com]
- 3. Understanding the Composition of Chlorobutyl Rubber [xiangyiintl.com]
- 4. scribd.com [scribd.com]
- 5. rct [rct.kglmeridian.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. rubbernews.com [rubbernews.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EP1016691A1 - Curing of butyl rubber with a phenolic resin - Google Patents [patents.google.com]
- 13. letoneeurope.com [letoneeurope.com]
- 14. ftz-richon.com [ftz-richon.com]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Rubber Compounds Using ZnO and MgO as Co-Cure Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iupac.org [iupac.org]
- 19. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to HPLC-UV and Alternative Methods for Tirofiban Residue Validation
In the pharmaceutical manufacturing industry, validating cleaning procedures is critical to prevent cross-contamination between products. This guide provides a detailed comparison of the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the validation of Tirofiban residues on manufacturing equipment surfaces against other potential analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals to make informed decisions on method selection.
HPLC-UV Method: A Robust Approach for Cleaning Validation
The HPLC-UV method is a widely accepted and validated technique for quantifying Tirofiban residues. Its robustness, specificity, and sensitivity make it a reliable choice for routine cleaning validation in a Good Manufacturing Practice (GMP) environment.[1][2][3]
Performance Characteristics of the HPLC-UV Method
A validated HPLC-UV method for Tirofiban residue analysis demonstrates excellent performance across several key parameters. The data summarized below is based on a comprehensive validation study.
| Parameter | Result |
| Linearity Range | 1.0 - 2.9 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Average Recovery | 98.89% |
| Precision (RSD) | < 1.5% |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for residue monitoring. |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is sensitive for residue monitoring. |
Experimental Protocol: HPLC-UV Method for Tirofiban Residue
This section details the validated experimental protocol for determining Tirofiban residues on stainless steel surfaces.
1. Sample Collection: Swab Wipe Test
-
Sampling Area: 10 cm x 10 cm on the stainless steel equipment surface.
-
Swab Preparation: Moisten a cotton swab with the extraction solution.
-
Wiping Technique: Wipe the surface in one direction with the wet cotton swab.
-
Extraction: Place the swab in a vial containing a known volume of the extraction solution.
2. Sample Preparation
-
Extraction Solution: 800 mL of water and 1.36 g of Ammonium acetate, with the pH adjusted to 6.0 ± 0.05.[1][2][3]
-
Extraction Procedure: Agitate the vial containing the swab to ensure complete extraction of Tirofiban from the swab into the solution.
3. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Mobile Phase: Acetonitrile and pH 6.0 buffer (29:71 v/v).[1][2][3]
4. Method Validation Parameters The method should be validated for specificity, linearity, accuracy, precision, and robustness.[1]
-
Specificity: The method should be able to resolve Tirofiban from any potential interferences from the cotton swab or cleaning agents.
-
Linearity: Assessed over a concentration range of 1.0-2.9 µg/mL.[1][2][3]
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels, with an average recovery of 98.89%.[1][2]
-
Precision: The relative standard deviation (RSD) for replicate analyses should be below 1.5%.[1][2]
-
Robustness: The method's performance is evaluated by intentionally varying chromatographic parameters such as mobile phase composition, flow rate, and column temperature.[1][3]
Workflow for HPLC-UV Validation of Tirofiban Residues
Alternative Analytical Methods for Tirofiban Detection
While HPLC-UV is a proven method for cleaning validation, other analytical techniques offer different advantages, particularly in terms of sensitivity and speed. These methods have been predominantly applied to the analysis of Tirofiban in biological matrices, but their principles can be adapted for residue analysis.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Application for Residue |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, reliable, cost-effective, widely available. | Moderate sensitivity compared to mass spectrometry. | Validated and recommended. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly specific detection. | High sensitivity (LLOQ of 2 ng/mL in serum), high specificity.[4] | Higher equipment cost and complexity. | Potentially for ultra-trace residue analysis. |
| Spectrofluorimetry | Measurement of fluorescence from the molecule. | High sensitivity (LOD of 0.019 µg/mL).[5] | Susceptible to interference from fluorescent contaminants. | Could be a rapid screening tool. |
| Portable Mass Spectrometry (pMS) | Miniaturized mass spectrometer for point-of-care testing. | Rapid, on-site analysis.[6] | Lower sensitivity (LOQ of 33.7 µg/L in blood), potential for matrix effects.[6] | Potential for rapid, semi-quantitative checks. |
Logical Relationship of Method Selection
Conclusion
The HPLC-UV method stands as a validated, reliable, and cost-effective technique for the quantification of Tirofiban residues in cleaning validation protocols. Its performance is well-documented and suitable for routine quality control in a pharmaceutical manufacturing setting. While alternative methods like LC-MS/MS offer higher sensitivity and portable mass spectrometry provides rapid screening capabilities, they come with increased complexity and cost. The choice of method should be based on the specific requirements of the cleaning validation program, including the required sensitivity, sample throughput, and available resources. For most applications, the detailed HPLC-UV protocol provides a robust and compliant solution.
References
Purity Analysis of Synthesized 4-(4-Chlorobutyl)pyridine Hydrochloride Derivatives by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of the purity of 4-(4-chlorobutyl)pyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol for a robust reverse-phase HPLC (RP-HPLC) method, alongside comparative data for different synthesized batches, and a visual workflow to aid in experimental setup.
Comparative Purity Analysis
The purity of three distinct, hypothetically synthesized batches of this compound was evaluated using a validated RP-HPLC method. The results, summarized in Table 1, demonstrate the variability that can arise from different synthesis and purification protocols. Batch A represents a high-purity sample, suitable for further synthetic steps, while Batches B and C show the presence of significant impurities, highlighting the importance of rigorous analytical quality control.
Table 1: Comparative Purity Analysis of Synthesized this compound Batches
| Parameter | Batch A | Batch B | Batch C (Alternative Supplier) |
| Appearance | White to off-white crystalline powder | Pale yellow powder | Off-white powder |
| Retention Time (min) | 5.8 | 5.8 | 5.8 |
| Purity by HPLC (%) | 99.5 | 97.2 | 98.8 |
| Major Impurity 1 (%) | 0.2 (at 4.5 min RRT) | 1.5 (at 4.5 min RRT) | 0.7 (at 4.5 min RRT) |
| Major Impurity 2 (%) | 0.1 (at 7.2 min RRT) | 0.8 (at 7.2 min RRT) | 0.3 (at 7.2 min RRT) |
| Total Impurities (%) | 0.5 | 2.8 | 1.2 |
RRT: Relative Retention Time
Experimental Protocol: HPLC Purity Determination
This section details the RP-HPLC method used for the purity analysis of this compound. Pyridine and its derivatives are hydrophilic basic compounds, and for their analysis, reverse-phase chromatography is a common and effective technique.[1][2][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-26 min: 80-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a diluent (e.g., Water:Acetonitrile, 50:50 v/v).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample and prepare a 50 mL solution as described for the standard solution.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that in the standard chromatogram, and by determining the area percentage of all peaks.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the HPLC purity analysis of synthesized this compound derivatives.
Caption: Workflow for HPLC purity analysis of this compound.
This guide provides a foundational framework for the purity analysis of this compound and its derivatives. The presented HPLC method is a reliable starting point for method development and validation. For regulatory submissions, it is imperative that the analytical methods are fully validated in accordance with ICH guidelines to ensure accuracy, precision, specificity, and robustness.[2][3] The purity of key intermediates like this compound, often with a target of ≥99%, is essential for the successful synthesis of high-quality active pharmaceutical ingredients.[4]
References
Unveiling the Structure of 4-Alkylated Pyridines: A Comparative Guide to NMR and FTIR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise confirmation of molecular structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of 4-alkylated pyridines, supported by experimental data and detailed protocols.
This document will delve into the principles of each spectroscopic technique, offer detailed experimental procedures for sample analysis, and present a comparative analysis of the NMR and FTIR data for a series of 4-alkylated pyridines: 4-methylpyridine, 4-ethylpyridine, and 4-propylpyridine.
Principles of Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the different types of protons and their neighboring environments, while ¹³C NMR spectroscopy provides insights into the carbon skeleton.
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups within a molecule. It works on the principle that bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of liquid 4-alkylated pyridines is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 4-alkylated pyridine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For the analysis of neat liquid 4-alkylated pyridines, the following protocol can be used:
-
Sample Preparation:
-
Place a small drop of the neat liquid sample onto the surface of a clean, dry attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).[1]
-
-
Instrument Setup:
-
Place the ATR accessory or the salt plates in the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the empty ATR crystal or clean salt plates. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).[2]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Spectroscopic Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and FTIR data for 4-methylpyridine, 4-ethylpyridine, and 4-propylpyridine.
¹H NMR Spectral Data of 4-Alkylated Pyridines (in CDCl₃)
| Compound | δ H-2, H-6 (ppm) | δ H-3, H-5 (ppm) | δ Alkyl Protons (ppm) |
| 4-Methylpyridine | ~8.46 (d) | ~7.10 (d) | ~2.35 (s, 3H, -CH₃) |
| 4-Ethylpyridine | ~8.47 (d) | ~7.12 (d) | ~2.64 (q, 2H, -CH₂-), ~1.24 (t, 3H, -CH₃) |
| 4-Propylpyridine | ~8.48 (d) | ~7.10 (d) | ~2.58 (t, 2H, -CH₂-), ~1.66 (sext, 2H, -CH₂-), ~0.95 (t, 3H, -CH₃)[3] |
¹³C NMR Spectral Data of 4-Alkylated Pyridines (in CDCl₃)
| Compound | δ C-2, C-6 (ppm) | δ C-3, C-5 (ppm) | δ C-4 (ppm) | δ Alkyl Carbons (ppm) |
| 4-Methylpyridine | ~149.7 | ~124.5 | ~147.5 | ~21.2 (-CH₃) |
| 4-Ethylpyridine | ~149.5 | ~123.3 | ~153.2 | ~28.5 (-CH₂-), ~13.8 (-CH₃) |
| 4-Propylpyridine | ~149.6 | ~123.8 | ~151.9 | ~37.1 (-CH₂-), ~22.9 (-CH₂-), ~13.8 (-CH₃) |
FTIR Spectral Data of 4-Alkylated Pyridines (Neat)
| Vibrational Mode | 4-Methylpyridine (cm⁻¹) | 4-Ethylpyridine (cm⁻¹) | 4-Propylpyridine (cm⁻¹) |
| Aromatic C-H Stretch | ~3028 | ~3025 | ~3027 |
| Aliphatic C-H Stretch | ~2921, 2860 | ~2965, 2932, 2873 | ~2958, 2930, 2871 |
| C=C/C=N Ring Stretch | ~1605, 1558, 1498 | ~1604, 1557, 1496 | ~1605, 1558, 1497 |
| Alkyl C-H Bend | ~1445, 1378 | ~1460, 1380 | ~1465, 1379 |
| Aromatic C-H Out-of-Plane Bend | ~805 | ~810 | ~812 |
Data Interpretation and Structural Confirmation
NMR Spectroscopy:
The ¹H NMR spectra of 4-alkylated pyridines are characterized by two distinct regions: the aromatic region (downfield, ~7.0-8.5 ppm) and the aliphatic region (upfield, ~0.9-2.7 ppm). The protons on the pyridine ring (H-2, H-6 and H-3, H-5) typically appear as doublets due to coupling with their neighbors. The chemical shift and splitting pattern of the alkyl protons are indicative of the specific alkyl group present. For instance, the methyl group in 4-methylpyridine appears as a singlet, while the ethyl group in 4-ethylpyridine shows a quartet and a triplet.
The ¹³C NMR spectra provide complementary information. The chemical shifts of the pyridine ring carbons are observed in the aromatic region (~123-154 ppm). The number and chemical shifts of the signals in the aliphatic region directly correspond to the carbons of the alkyl substituent.
FTIR Spectroscopy:
The FTIR spectra of 4-alkylated pyridines display characteristic absorption bands that confirm the presence of the pyridine ring and the alkyl substituent. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1610-1430 cm⁻¹ region. The bending vibrations of the alkyl C-H bonds are also readily identifiable. The out-of-plane C-H bending of the substituted pyridine ring is a useful diagnostic peak.
By comparing the experimental NMR and FTIR data with the reference values provided in the tables, researchers can confidently confirm the structure of a synthesized or isolated 4-alkylated pyridine.
Visualizing the Analysis
The following diagrams illustrate the workflow of the spectroscopic analysis and the key structural features correlated with their spectroscopic signals.
Caption: Workflow for Spectroscopic Analysis of 4-Alkylated Pyridines.
Caption: Key Structural Features and Corresponding Spectroscopic Signals.
References
Reactivity Showdown: 4-(4-Chlorobutyl)pyridine vs. 4-Bromobutylpyridine Hydrochloride in Nucleophilic Substitution
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of two key alkylating agents, supported by established chemical principles and analogous experimental data.
In the realm of pharmaceutical synthesis and drug development, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency and overall yield. Among the versatile building blocks available, 4-(4-halobutyl)pyridine hydrochlorides serve as important intermediates. This guide provides an in-depth comparison of the reactivity of 4-(4-chlorobutyl)pyridine hydrochloride and its bromo- a anologue, 4-bromobutylpyridine hydrochloride, with a focus on nucleophilic substitution reactions.
Executive Summary
Theoretical Underpinnings of Reactivity
The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is profoundly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.
The key factors governing leaving group ability are:
-
Basicity: Weaker bases are better leaving groups. The halide ions follow the basicity trend: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the inverse: I⁻ > Br⁻ > Cl⁻ > F⁻.[1]
-
Polarizability: Larger atoms, like bromine and iodine, have more diffuse electron clouds that are more polarizable. This increased polarizability helps to stabilize the developing negative charge in the transition state of a nucleophilic substitution reaction.
-
Bond Strength: The carbon-halogen bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. A weaker carbon-halogen bond is more easily broken, leading to a faster reaction rate.
In the context of 4-(4-halobutyl)pyridine hydrochlorides, the C-Br bond in the bromo- derivative is weaker and the bromide ion is a weaker base and more polarizable than the chloride ion. These factors collectively contribute to the enhanced reactivity of 4-bromobutylpyridine hydrochloride.
Quantitative Reactivity Comparison (Analogous Systems)
The following table summarizes the expected relative reactivity based on data from analogous primary alkyl halides:
| Feature | 4-(4-Chlorobutyl)pyridine HCl | 4-Bromobutylpyridine HCl |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Relative Basicity of Leaving Group | Stronger Base | Weaker Base |
| Polarizability of Leaving Group | Lower | Higher |
| Carbon-Halogen Bond Strength | Stronger (C-Cl) | Weaker (C-Br) |
| Expected Relative Reactivity in SN2 | Lower | Higher |
Experimental Protocol: Comparative N-Alkylation of Piperidine
To empirically determine the relative reactivity of this compound and 4-bromobutylpyridine hydrochloride, a comparative kinetic study can be performed. The N-alkylation of a secondary amine, such as piperidine, is a suitable model reaction.[2]
Objective: To compare the rate of N-alkylation of piperidine with this compound and 4-bromobutylpyridine hydrochloride under identical reaction conditions.
Materials:
-
This compound
-
4-Bromobutylpyridine hydrochloride
-
Piperidine
-
Anhydrous acetonitrile (solvent)
-
Triethylamine (base, to neutralize the hydrochloride salt)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Reaction Setup: In two separate, dry reaction vials, add piperidine (1.0 mmol) and triethylamine (1.1 mmol) to anhydrous acetonitrile (5 mL).
-
Initiation: To one vial, add this compound (1.0 mmol) and to the other, add 4-bromobutylpyridine hydrochloride (1.0 mmol). Both additions should be done simultaneously if possible, or with precise timing.
-
Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) to determine the concentration of the unreacted starting material and the product, N-(4-(pyridin-4-yl)butyl)piperidine.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial slope of these plots will be proportional to the initial reaction rate. A comparison of these rates will provide a quantitative measure of the relative reactivity of the two alkylating agents.
Expected Outcome: The reaction with 4-bromobutylpyridine hydrochloride is expected to proceed at a significantly faster rate than the reaction with this compound, as evidenced by a steeper slope in the concentration vs. time plot.
Mandatory Visualizations
Caption: Comparative reaction pathways for the nucleophilic substitution of 4-(4-halobutyl)pyridines.
Caption: Workflow for the comparative kinetic analysis of alkylating agents.
Conclusion for Researchers and Drug Development Professionals
The choice between this compound and 4-bromobutylpyridine hydrochloride as an alkylating agent has significant practical implications for synthesis design and optimization.
-
For applications requiring high reactivity and shorter reaction times , 4-bromobutylpyridine hydrochloride is the superior choice. Its use can lead to increased throughput and potentially milder reaction conditions, which can be advantageous for sensitive substrates.
-
For processes where cost is a primary driver and longer reaction times are acceptable , this compound may be a viable alternative, as chloro-derivatives are often less expensive than their bromo-counterparts.
It is crucial for researchers to consider the trade-off between reactivity and cost when selecting an alkylating agent. The experimental protocol outlined in this guide provides a straightforward method for quantifying the reactivity difference in a specific application, enabling data-driven decisions in process development and optimization. The well-established principles of leaving group ability provide a strong predictive framework, confirming that for enhanced reactivity, the bromo- derivative is the preferred reagent.
References
Yield comparison between different methods for C4-alkylation of pyridine
The selective functionalization of pyridine at the C4-position is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Historically, achieving high regioselectivity for C4-alkylation has been a significant challenge, often leading to mixtures of isomers. However, recent advancements in synthetic methodology have provided researchers with a diverse toolbox of effective strategies. This guide offers an objective comparison of prominent methods for the C4-alkylation of pyridine, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Performance Comparison of C4-Alkylation Methods
The following table summarizes the key features and performance metrics of various modern methods for the C4-alkylation of pyridine. The yields reported are representative examples and can vary depending on the specific substrates and reaction conditions.
| Method | Catalyst / Key Reagent | Alkylating Agent | General Yield Range | Key Advantages | Key Limitations |
| Minisci-Type Reaction with Maleate Blocking Group | AgNO₃, (NH₄)₂S₂O₈ | Carboxylic Acids | 50-90%[1][2][3] | Excellent C4-regioselectivity, broad substrate scope, operationally simple and scalable.[1] | Requires installation and removal of the blocking group. |
| Nickel/Lewis Acid Catalysis | Ni(cod)₂ / AlMe₃, N-heterocyclic carbene (NHC) ligand | Alkenes, Alkynes | Modest to Good[4] | Direct C-H functionalization, good for linear alkyl chains. | Lewis acid is crucial for selectivity, may not be suitable for all functional groups. |
| Unified Ionic and Radical C4-Alkylation | Enzyme-mimic pocket-type urea activation reagent | Grignard reagents, organozinc reagents, alkyl carboxylic acids | 60-90%[5][6][7] | High C4-selectivity for both ionic and radical nucleophiles, broad substrate scope.[6] | Requires synthesis of the specific urea activation reagent. |
| Alkyllithium-Mediated C-H Alkylation | Methyllithium (tetrameric) | 1,1-Diborylalkanes | Moderate to Good[8][9][10][11] | Transition-metal-free, regioselectivity can be tuned to C2 by changing the alkyllithium reagent.[9] | Requires stoichiometric use of organolithium reagents, sensitive to air and moisture. |
| Organoborohydride-Catalyzed Chichibabin-Type Alkylation | NaBEt₃H, BEt₃ | Alkenes | Good to Excellent (up to 93%)[12][13][14][15] | Transition-metal-free, atom-economical.[12][13] | Requires elevated temperatures (70-100 °C). |
| Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer (HAT) | t-Bu₃P·HBF₄, NaHCO₃ (visible light irradiation) | N-Amidopyridinium salts | 59-80%[16][17][18][19] | Mild reaction conditions, can be performed under ambient air, photocatalyst-free option.[16] | Requires preparation of N-amidopyridinium salts. |
| Electroreductive C4-Alkylation | Mg anode, Pt cathode, nBu₄NBr, Chlorotrimethylsilane | Alkyl bromides | 43-86%[20][21] | Mild conditions, highly selective, scalable.[20] | Requires electrochemical setup. |
| Mechanochemically Activated Magnesium | Magnesium, N,N′-di-tert-butylethane-1,2-diamine (DTEDA) | Alkyl halides | Good to Excellent[22][23] | Solvent-free (ball-milling), avoids dry solvents and inert atmospheres.[22] | Requires specialized ball-milling equipment. |
Experimental Protocols
Detailed experimental procedures for the key methods are provided below. These protocols are based on published literature and should be adapted to specific laboratory conditions and substrates.
Minisci-Type Reaction with a Maleate-Derived Blocking Group
This method, developed by Baran and coworkers, utilizes a removable blocking group to achieve excellent C4-selectivity.[1]
Step 1: Minisci Reaction
To a screw-capped vial equipped with a magnetic stir bar is added the pyridinium salt (1.0 equiv), the carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 0.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv). Dichloroethane (DCE) and water (1:1 v/v) are added to achieve a desired concentration (e.g., 0.1 M). The vial is sealed and the biphasic mixture is stirred vigorously at 50 °C for 2-4 hours. After completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically used in the next step without further purification.
Step 2: Deprotection
The crude product from the Minisci reaction is dissolved in dichloromethane. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) is added, and the mixture is stirred at room temperature for 30 minutes. The reaction mixture is then washed with 1 M sodium hydroxide solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the C4-alkylated pyridine.
Alkyllithium-Mediated C-H Alkylation for C4-Selectivity
This procedure, reported by Jo, Cho, and coworkers, leverages the aggregation state of methyllithium to favor C4-alkylation.[8][9]
To a flame-dried Schlenk tube under an argon atmosphere is added the pyridine derivative (1.0 equiv) and 1,1-diborylalkane (2.0 equiv) in 1,2-dimethoxyethane (DME). The solution is cooled to 0 °C, and methyllithium (2.0 equiv) is added dropwise. The reaction mixture is then heated to 80 °C and stirred for 18 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The product is purified by flash column chromatography.
Organoborohydride-Catalyzed Chichibabin-Type Alkylation
This transition-metal-free method was developed by Xiong, Zhang, and coworkers.[12][13]
In a nitrogen-filled glovebox, a solution of the alkene (1.5 equiv) and pyridine (1.0 equiv) in dry tetrahydrofuran (THF) is prepared in a sealed tube. Triethylborane (BEt₃, 2.0 equiv) and sodium triethylborohydride (NaBEt₃H, 0.4 equiv) are added sequentially. The tube is sealed and heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is carefully quenched with methanol. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired C4-alkylated product. For the reaction with 1,1-disubstituted alkenes, the reaction can often be performed under milder conditions (e.g., 70 °C with 30 mol% NaBEt₃H).[14]
Visualizing the Workflow and Method Relationships
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for C4-alkylation and the logical relationships between the different synthetic strategies.
Caption: General experimental workflow for the C4-alkylation of pyridine.
Caption: Logical relationships between different C4-alkylation strategies.
References
- 1. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. Collection - Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 11. Regiodivergent Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 12. Organoborohydride-Catalyzed Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 13. Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04808A [pubs.rsc.org]
- 14. Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. DSpace at KOASAS: C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer [koasas.kaist.ac.kr]
- 18. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal [organic-chemistry.org]
- 23. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Blocking Groups in Selective Pyridine Alkylation: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective functionalization of pyridines is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals. Direct alkylation of the pyridine ring often leads to a mixture of regioisomers and over-alkylation, posing significant purification challenges and reducing overall yield. This guide provides a comprehensive comparison of using a blocking group strategy for selective pyridine alkylation against alternative methods, supported by experimental data, detailed protocols, and a clear visual representation of the workflow.
A significant challenge in pyridine chemistry is controlling the position of incoming alkyl groups. The C2 and C4 positions are often both susceptible to nucleophilic attack, leading to low selectivity. The use of a blocking group on the pyridine nitrogen has emerged as a highly effective strategy to direct alkylation selectively to the C4 position. This approach offers several advantages over traditional methods, including enhanced regioselectivity, cost-effectiveness, and operational simplicity.[1][2][3]
Performance Comparison: Blocking Group Strategy vs. Alternative Methods
The use of a maleate-derived blocking group, as pioneered by Baran and colleagues, provides exquisite control over Minisci-type decarboxylative alkylation, directing the reaction exclusively to the C4 position.[1][2] This method stands in contrast to other approaches that often require more complex setups or yield less selective outcomes.
| Method | Description | Advantages | Disadvantages |
| Blocking Group Strategy (Maleate-derived) | A blocking group is attached to the pyridine nitrogen, sterically hindering the C2/C6 positions and electronically favoring C4 functionalization.[1][2][3] | - High C4-regioselectivity.- Avoids over-alkylation and regioisomeric mixtures.[1][2]- Uses inexpensive starting materials.[3]- Operationally simple and scalable.[1][2]- Broad substrate scope.[1] | - Requires additional steps for blocking group installation and removal.[3] |
| Pre-functionalization | The pyridine ring is first functionalized at the desired position (e.g., C4) before the key alkylation step.[3] | - Can provide high regioselectivity. | - Often requires multiple synthetic steps.- May involve expensive or hazardous reagents.[3] |
| Bulky Lewis Acid Catalysis | A bulky Lewis acid coordinates to the pyridine nitrogen, sterically shielding the C2/C6 positions.[4] | - Can achieve C4-selectivity. | - May require stoichiometric amounts of the Lewis acid.- The Lewis acid can be sensitive to moisture and air. |
| Transition Metal Catalysis (e.g., Ni, Pd) | Transition metal catalysts are used to direct C-H activation and subsequent alkylation at a specific position.[5][6] | - Can achieve high selectivity for various positions (C2, C3, or C4 depending on the catalyst and directing group). | - Often requires expensive and/or toxic heavy metals.- Ligand screening and optimization can be time-consuming. |
| Direct Alkylation with Organometallics | Reagents like alkyllithiums are reacted directly with pyridine. Regioselectivity can be influenced by the choice of the organometallic reagent and reaction conditions.[7] | - Direct, one-step process. | - Often results in poor regioselectivity, yielding mixtures of C2 and C4 products.[1]- Can lead to over-alkylation. |
| Wittig Olefination Approach | A multi-step sequence involving the formation of a pyridylphosphonium ylide followed by a Wittig reaction and rearomatization.[8][9][10] | - Offers an alternative route to 4-alkylated pyridines. | - A multi-step process with potentially lower overall yields. |
Quantitative Data Summary
The following table summarizes the yields of C4-alkylated pyridines prepared using the maleate-derived blocking group method with various carboxylic acid precursors. This data highlights the broad applicability and efficiency of this strategy.
| Entry | Carboxylic Acid Precursor | C4-Alkylated Pyridine Product | Isolated Yield (%) |
| 1 | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 81 |
| 2 | Pivalic acid | 4-tert-Butylpyridine | 75 |
| 3 | 1-Adamantanecarboxylic acid | 4-(1-Adamantyl)pyridine | 68 |
| 4 | Isobutyric acid | 4-Isopropylpyridine | 72 |
| 5 | Cyclopropanecarboxylic acid | 4-Cyclopropylpyridine | 65 |
| 6 | Phenylacetic acid | 4-Benzylpyridine | 55 |
Data sourced from a study by Baran and colleagues.[1]
Experimental Protocol: C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group
This protocol is a generalized procedure based on the work of Baran and colleagues.[1]
Step 1: Synthesis of the Pyridinium Salt (Blocking Group Installation)
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add maleic anhydride (1.0 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude pyridinium adduct.
-
To the crude adduct, add an alcohol (e.g., ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting pyridinium salt can often be purified by recrystallization.
Step 2: Minisci-type Decarboxylative C4-Alkylation
-
To a mixture of the pyridinium salt (1.0 equiv) and the desired carboxylic acid (2.0 equiv) in a mixed solvent system (e.g., 1,2-dichloroethane and water), add a silver nitrate catalyst (e.g., AgNO₃, 20 mol%).
-
Add an oxidant (e.g., ammonium persulfate, (NH₄)₂S₂O₈, 2.0 equiv).
-
Heat the reaction mixture at 50-80 °C for 2-4 hours.
-
After completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to the removal of the blocking group.
Step 3: Removal of the Blocking Group
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol).
-
Add a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU, 3.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the pure C4-alkylated pyridine.
Visualizing the Workflow
The following diagram illustrates the logical workflow of the selective C4-alkylation of pyridine using a blocking group strategy.
Caption: A flowchart illustrating the three main stages of selective C4-pyridine alkylation using a blocking group.
References
- 1. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. four-selective-pyridine-alkylation-via-wittig-olefination-of-dearomatized-pyridylphosphonium-ylides - Ask this paper | Bohrium [bohrium.com]
Alternative synthetic routes to Tirofiban not using 4-(4-Chlorobutyl)pyridine hydrochloride
For researchers and professionals in drug development, identifying efficient, scalable, and safe synthetic routes is paramount. Tirofiban, a potent antiplatelet agent, is traditionally synthesized using 4-(4-Chlorobutyl)pyridine hydrochloride. However, alternative pathways that circumvent this reagent have been developed, offering potential advantages in terms of process efficiency and safety. This guide provides a detailed comparison of two promising alternative synthetic routes against the conventional method, supported by experimental data and protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the conventional and two alternative synthetic routes to Tirofiban.
| Parameter | Conventional Route | Alternative Route A: In-situ Iodide Formation | Alternative Route B: One-Pot Hydrogenation/Salification |
| Starting Materials | L-Tyrosine, n-Butylsulfonyl chloride, this compound | 4-(4-pyridyl) Butyryl Chloride, Ethyl L-tyrosinate, n-Butylsulfonyl chloride | N-butyl sulfonyl-O-4-(4'-pyridyl)-butyl-L-tyrosine |
| Key Intermediates | N-(Butylsulfonyl)-L-tyrosine, N-(Butylsulfonyl)-O-[4-(4-pyridinyl)butyl]-L-tyrosine | N-n-butylsulfonyl-L-tyrosine ethyl ester, 4-(4-piperidyl) butyl iodide (formed in-situ) | - |
| Overall Yield | ~60% (based on L-Tyrosine)[1] | Not explicitly stated, but step-wise yields are high | High (final step yield is 91-98%)[2] |
| Number of Steps (from common intermediate) | 3 | 4 | 1 (from advanced intermediate) |
| Key Reagents & Conditions | Trimethylsilyl chloride, Pd/C, H₂ | NaI, Pd/C, H₂, Acetic Acid | Pd/C, H₂, Concentrated HCl, Methanol/Water or Ethanol/Water |
| Advantages | Well-established | Avoids chlorinated intermediate, potentially safer | Highly efficient final step, reduced workup, shorter production time[2] |
| Disadvantages | Uses a chlorinated intermediate | Multi-step process | Requires synthesis of an advanced intermediate |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conventional and alternative synthetic routes to Tirofiban.
Conventional Synthetic Route
Caption: Conventional synthesis of Tirofiban.
Alternative Route A: In-situ Iodide Formation
References
A Comparative Analysis of Catalysts for Pyyridine Functionalization: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selective functionalization of pyridine is a critical process in the synthesis of a vast array of pharmaceuticals and functional materials. The electron-deficient nature of the pyridine ring presents unique challenges, making the choice of an appropriate catalyst paramount to achieving desired reactivity and selectivity. This guide provides a comparative analysis of various catalytic systems, offering a comprehensive overview of their performance supported by experimental data.
The following sections detail the performance of leading catalyst types—transition metals, photoredox catalysts, and organocatalysts—across a range of pyridine functionalization reactions. Quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.
Transition-Metal Catalysis
Transition-metal catalysts are the most extensively studied systems for pyridine functionalization, offering a diverse toolkit for C-H activation and cross-coupling reactions. Palladium, iridium, rhodium, nickel, and copper complexes each exhibit unique catalytic properties, influencing regioselectivity and substrate scope.
Palladium Catalysis
Palladium catalysts are highly versatile for C-H arylation and alkenylation of pyridines, particularly when employing pyridine N-oxides to facilitate C2-functionalization.
| Reaction Type | Catalyst System | Substrates | Yield (%) | Regioselectivity | Ref. |
| C2-Arylation | Pd(OAc)₂ / tBu₃P·HBF₄ | Pyridine N-oxide, 4-Bromotoluene | 95 | C2 | [1] |
| C2-Arylation | Pd(OAc)₂ | Pyridine N-oxide, K-phenyltrifluoroborate | 82 | C2 | [2][3][4] |
| C2-Alkenylation | Pd(OAc)₂ | Pyridine N-oxide, Styrene | 94 | C2 | [5] |
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxide [1]
To a mixture of pyridine N-oxide (1.0 mmol), 4-bromotoluene (1.2 mmol), and K₂CO₃ (2.0 mmol) in toluene (5 mL) is added Pd(OAc)₂ (0.02 mmol) and tBu₃P·HBF₄ (0.04 mmol). The reaction mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 2-arylpyridine N-oxide.
Iridium Catalysis
Iridium catalysts are particularly effective for the C-H borylation of pyridines, enabling the introduction of a versatile boronic ester group for further synthetic transformations. Regioselectivity can often be controlled by steric factors.
| Reaction Type | Catalyst System | Substrates | Yield (%) | Regioselectivity | Ref. |
| C5-Borylation | [Ir(OMe)(COD)]₂ / dtbbpy | 2,3-bis(trifluoromethyl)pyridine, B₂pin₂ | 82 | C5 | [6] |
| C6-Borylation | [Ir(OMe)(COD)]₂ / dtbbpy | 2,4-bis(trifluoromethyl)pyridine, B₂pin₂ | 91 | C6 | [6] |
Experimental Protocol: Iridium-Catalyzed C-H Borylation of CF₃-Substituted Pyridines [6]
In a nitrogen-filled Schlenk flask, [Ir(OMe)(COD)]₂ (0.01 mmol, 1 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.02 mmol, 2 mol%) are combined. The pyridine substrate (1.0 mmol) and bis(pinacolato)diboron (B₂pin₂) (1.2 mmol) are added. The flask is sealed and heated at 100 °C for 16 hours. After cooling, the reaction mixture is purified directly by column chromatography on silica gel.
Rhodium Catalysis
Rhodium catalysts have shown promise in the C-H alkylation of pyridines, particularly with activated alkenes such as acrylates.
| Reaction Type | Catalyst System | Substrates | Yield (%) | Regioselectivity | Ref. |
| C-H Alkylation | [Rh(cod)₂]BF₄ / dppe | Pyridine, Methyl acrylate | 75 | Linear | [7] |
| C-H Alkylation | [Rh(cod)₂]BF₄ / dppe | Pyridine, Acrylamide | 85 | Branched | [7] |
Experimental Protocol: Rhodium-Catalyzed C-H Alkylation of Pyridine with Acrylates [7]
In a glovebox, [Rh(cod)₂]BF₄ (0.05 mmol), 1,2-bis(diphenylphosphino)ethane (dppe) (0.06 mmol), and K₃PO₄ (0.2 mmol) are added to a vial. Pyridine (1.0 mmol) and the acrylate (1.5 mmol) in THF (2 mL) are then added. The vial is sealed and heated at 80 °C for 24 hours. After cooling, the reaction mixture is filtered through a short pad of silica gel and concentrated. The residue is purified by column chromatography.
Nickel Catalysis
Nickel catalysts have emerged as a powerful tool for the enantioselective functionalization of pyridines, particularly for C2-alkylation and arylation reactions.
| Reaction Type | Catalyst System | Substrates | Yield (%) | Enantiomeric Excess (ee) | Regioselectivity | Ref. |
| C2-Alkylation | Ni(cod)₂ / Chiral Phosphine Oxide / AlMe₃ | Pyridine, 1,3-Butadiene | 81 | 97% | C2 | [8] |
| para-Alkylation | Ni(cod)₂ / Chiral NHC / MAD | Pyridine, Styrene | 92 | 98% | C4 | [9][10] |
| C2-Arylation | Ni(acac)₂ / Chiral Phosphoramidite | Pyridine, Arylzinc bromide | 64 | 86% | C2 | [11] |
Experimental Protocol: Nickel-Catalyzed Enantioselective C2-Alkylation of Pyridine [8]
In a glovebox, Ni(cod)₂ (0.05 mmol) and the chiral phosphine oxide ligand (0.06 mmol) are dissolved in toluene (1 mL). Pyridine (1.0 mmol) and a solution of AlMe₃ (1.2 mmol) in toluene are added sequentially. The mixture is stirred for 10 minutes, and then the 1,3-diene (1.5 mmol) is added. The reaction is stirred at room temperature for 24 hours. The reaction is quenched with methanol and purified by column chromatography.
Copper Catalysis
Copper catalysts provide an economical option for the C-H arylation of pyridine N-oxides, often using readily available arylboronic esters.
| Reaction Type | Catalyst System | Substrates | Yield (%) | Regioselectivity | Ref. |
| C2-Arylation | Cu(OAc)₂ | Pyridine N-oxide, Phenylboronic ester | 78 | C2 | [12] |
Experimental Protocol: Copper-Catalyzed C-H Arylation of Pyridine N-Oxides [12]
A mixture of pyridine N-oxide (1.0 mmol), arylboronic ester (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and Cs₂CO₃ (2.0 mmol) in DMF (5 mL) is stirred at 120 °C for 24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by column chromatography.
Metal-Free Catalysis
Recent advancements have led to the development of powerful metal-free catalytic systems for pyridine functionalization, primarily relying on photoredox and organocatalysis. These methods offer mild reaction conditions and unique reactivity patterns.
Photoredox Catalysis
Visible-light photoredox catalysis enables the site-selective acylation of pyridinium salts, with the regioselectivity controlled by the N-substituent of the pyridine.
| Reaction Type | Catalyst System | Substrates | Yield (%) | Regioselectivity | Ref. |
| C2-Acylation | Ir(ppy)₂(dtbbpy)PF₆ | N-methoxypyridinium salt, Aldehyde | 84 | C2 | [13][14][15][16] |
| C4-Acylation | Ir(ppy)₂(dtbbpy)PF₆ | N-aminopyridinium salt, Aldehyde | 75 | C4 | [13][14][15][16] |
Experimental Protocol: Photoredox-Catalyzed Site-Selective Acylation of Pyridinium Salts [15]
A solution of the N-substituted pyridinium salt (0.5 mmol), aldehyde (1.0 mmol), and Ir(ppy)₂(dtbbpy)PF₆ (0.005 mmol) in acetonitrile (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then irradiated with a blue LED lamp at room temperature for 12 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography.
Organocatalysis
Photochemical organocatalysis allows for the functionalization of pyridines via pyridinyl radicals, offering a distinct regioselectivity profile compared to classical Minisci reactions.
| Reaction Type | Catalyst System | Substrates | Yield (%) | Regioselectivity | Ref. |
| C4-Allylation | Dithiophosphoric Acid | Pyridine, Cyclohexene | 67 | C4 | [17][18][19][20][21] |
Experimental Protocol: Organocatalytic Allylation of Pyridines [18][19]
In a vial, pyridine (0.2 mmol), cyclohexene (2.0 mmol), and a dithiophosphoric acid catalyst (0.04 mmol) are dissolved in acetone (1 mL). The vial is sealed and irradiated with a 365 nm LED lamp at 35 °C for 16 hours. The reaction mixture is then concentrated and purified by column chromatography.
Visualizing the Landscape of Pyridine Functionalization
To further aid in the understanding of the catalytic processes, the following diagrams illustrate a typical experimental workflow and the logical relationships between different catalyst types and their preferred functionalization strategies.
Conclusion
The field of pyridine functionalization is rich with a diverse array of catalytic methodologies. Transition metals, particularly palladium and nickel, offer robust and high-yielding transformations, with nickel catalysis providing exceptional opportunities for enantioselective synthesis. Iridium and rhodium catalysts demonstrate unique selectivities for borylation and alkylation, respectively, while copper presents a cost-effective alternative for arylation. The ascent of metal-free methods, such as photoredox and organocatalysis, provides milder reaction conditions and novel reactivity patterns, expanding the synthetic chemist's toolbox. The choice of catalyst will ultimately depend on the desired transformation, required selectivity, and substrate compatibility. This guide serves as a starting point for navigating the complex yet rewarding landscape of catalytic pyridine functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds [mdpi.com]
- 11. Nickel-catalyzed enantioselective arylation of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. DSpace at KOASAS: Site-selective c-h acylation of pyridinium derivatives by photoredox catalysis [koasas.kaist.ac.kr]
- 14. researchgate.net [researchgate.net]
- 15. pr.ibs.re.kr [pr.ibs.re.kr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cris.unibo.it [cris.unibo.it]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Quantifying Tirofiban Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of impurities in Tirofiban, a critical antiplatelet therapeutic. Ensuring the purity of Tirofiban is paramount for its safety and efficacy. This document outlines high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, presenting their performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Analytical Methods
Two prominent methods for the analysis of Tirofiban and its impurities are a stability-indicating High-Performance Liquid Chromatography (HPLC) method and an Ultra-Performance Liquid Chromatography (UPLC) method coupled with photodiode array (PDA) and a quadrupole mass detector (QDa). The following tables summarize the key performance parameters of these methods, validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method | UPLC-PDA/QDa Method |
| Column | RP-18 (250 mm × 4.6 mm; 5 µm)[1] | ACQUITY HSS T3 (100 × 2.1) mm, 1.7 µm[2] |
| Mobile Phase | Gradient elution with 0.1% Triethylamine (pH 5.5) and Acetonitrile[1] | Binary gradient with 0.02% Triethylamine in water (pH 2.8 with formic acid) and 0.1% formic acid in 9:1 acetonitrile, water[2] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[2] |
| Detection | PDA Detector at 226 nm[1] | PDA Detector at 227 nm and QDa Detector[2] |
| Column Temperature | Not Specified | 30°C[2] |
| Injection Volume | 20 µL[1] | Not Specified |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC Method | UPLC-PDA/QDa Method |
| Linearity Range (Tirofiban) | Not explicitly stated for Tirofiban, working concentration 200 µg/mL[1] | 0.04 to 75 µg/mL[2] |
| Linearity Range (Impurities) | Impurity A & C: working concentration 10 µg/mL[1] | Impurity A: 0.04 to 0.38 µg/mL[2] |
| Limit of Detection (LOD) - Tirofiban | 1.00 µg/mL[1] | Not Specified |
| Limit of Quantification (LOQ) - Tirofiban | 2.12 µg/mL[1] | Not Specified |
| LOD (Impurities) | Impurity A: 0.07 µg/mL, Impurity C: 0.06 µg/mL[1] | Not Specified |
| LOQ (Impurities) | Impurity A: 0.09 µg/mL, Impurity C: 0.08 µg/mL[1] | Not Specified |
| Accuracy (% Recovery) | Satisfactory[1] | Accurate from 0.04 to 75 µg/mL for Tirofiban and 0.04 to 0.38 µg/mL for Impurity-A[2] |
| Precision | Satisfactory[1] | Not explicitly stated, but method validated as per ICH guidelines[2] |
| Specificity | Selective for Tirofiban, Impurity A, and Impurity C in the presence of degradation products.[1][3] | Able to confirm the identity of impurities and estimate the assay and purity of Tirofiban simultaneously.[2] |
| Robustness | The method was shown to be robust to small changes in chromatographic conditions.[1] | Not explicitly stated, but method validated as per ICH guidelines[2] |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed for the determination of Tirofiban hydrochloride and two of its synthetic impurities, designated as impurity A and impurity C.[1]
Chromatographic System:
-
Column: RP-18 (250 mm × 4.6 mm; 5 µm).[1]
-
Mobile Phase: A gradient mixture of 0.1% triethylamine (aqueous phase, acidified to pH 5.5 with phosphoric acid) and acetonitrile.[1]
-
Gradient Program:
-
0.0 - 2.5 min: 22% Acetonitrile
-
2.6 - 5.9 min: 25% Acetonitrile
-
6.0 - 16.9 min: 35% Acetonitrile
-
17.0 - 20.0 min: Return to initial conditions[1]
-
-
-
Flow Rate: 1 mL/min.[1]
-
Detection: PDA detector at 226 nm.[1]
-
Injection Volume: 20 µL.[1]
Sample Preparation:
-
Stock solutions of Tirofiban hydrochloride and its impurities are prepared by dissolving the reference standards in methanol and sonicating for 5 minutes.[1]
-
Working solutions are prepared by subsequent dilution in methanol to achieve concentrations of 200 µg/mL for Tirofiban and 10 µg/mL for impurities A and C.[1]
-
All samples are filtered through a 0.45 µm nylon syringe filter before analysis.[4]
UPLC-PDA/QDa Method
This method is a rapid and sensitive approach for the simultaneous assay of Tirofiban and the identification of its oxidative impurities in aqueous injections.[2]
Chromatographic System:
-
Column: ACQUITY HSS T3 (100 × 2.1) mm, 1.7 µm.[2]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min (binary gradient flow).[2]
-
Detection: PDA detector at 227 nm and a QDa detector.[2]
-
Column Temperature: 30°C.[2]
Impurity Identification:
-
The QDa detector is operated in positive electrospray ionization mode with a voltage of 0.8 kV to identify degradation products, such as the N-oxide derivative of Tirofiban.[2]
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for impurity quantification.
Caption: Workflow for the development and validation of an analytical method.
Conclusion
Both the stability-indicating HPLC and the UPLC-PDA/QDa methods are validated and suitable for the quantification of Tirofiban and its impurities. The choice between the two methods will depend on the specific requirements of the analysis. The HPLC method is well-established for known synthetic impurities and degradation products, demonstrating good selectivity and sensitivity.[1] The UPLC method offers the advantage of higher throughput due to its shorter run times and provides the capability of identifying unknown impurities, particularly oxidative degradation products, through the use of a mass detector.[2][5] Researchers should consider factors such as the need for mass identification, desired analysis speed, and the specific impurities of interest when selecting the most appropriate method.
References
- 1. scielo.org.co [scielo.org.co]
- 2. Assay of tirofiban and identification of oxidative impurity in aqueous injection by using UPLC-PDA/QDa detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities [scielo.org.co]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(4-Chlorobutyl)pyridine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-Chlorobutyl)pyridine hydrochloride (CAS RN: 149463-65-0), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Identification and Immediate Safety Precautions
This compound is a hazardous substance that requires careful handling. All personnel must be familiar with the hazards outlined in the Safety Data Sheet (SDS) before commencing any disposal procedures.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
Immediate Actions: In case of exposure, follow standard first-aid measures and seek immediate medical attention. Ensure that an eyewash station and safety shower are readily accessible in the work area.
Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear the following minimum PPE:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the foundational steps for safe and compliant disposal.
Waste Classification: Due to its chemical structure, this compound is classified as a halogenated organic compound . It must be disposed of as hazardous chemical waste.
Segregation Protocol:
-
Do not mix this compound waste with non-hazardous waste.
-
Do not mix with other incompatible waste streams such as strong oxidizing agents.
-
Collect waste containing this compound in a designated, separate waste container for halogenated organic waste .
Step-by-Step Disposal Procedure
Follow this procedure for the collection and disposal of this compound waste:
Step 1: Container Selection
-
Select a clean, dry, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Ensure the container is in good condition, free from cracks or leaks.
Step 2: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date when the first waste was added to the container.
-
Step 3: Waste Collection
-
Carefully transfer any waste containing this compound into the designated, labeled container.
-
For solid waste, use a dedicated scoop or spatula.
-
For liquid waste (e.g., solutions), pour carefully to avoid splashing. A funnel may be used.
-
Keep the waste container securely closed at all times, except when adding waste.
Step 4: Decontamination of Empty Containers
-
Empty containers that previously held this compound must be decontaminated before being discarded as non-hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and add it to your halogenated organic waste stream.
-
After triple-rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Step 5: Storage and Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent spills.
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash[1].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate any equipment used.
-
Label the waste container and dispose of it as hazardous waste.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and your institution's EHS department immediately.
-
Prevent entry into the affected area.
-
Follow the emergency response procedures established by your institution.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(4-Chlorobutyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-(4-Chlorobutyl)pyridine hydrochloride (CAS RN: 149463-65-0). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white crystalline powder that is harmful if swallowed and causes skin and eye irritation.[1][2][3] It is essential to use appropriate personal protective equipment to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times to protect against dust particles and splashes. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are not recommended for prolonged use with pyridine-like substances.[4] It is advisable to use gloves with a high resistance to chlorinated and aromatic compounds. On-site testing is recommended to ensure safe usage.[4] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when handling large quantities, if dust is generated, or if working outside of a ventilated enclosure. |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and procedural consistency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Weighing and Handling
-
Ventilation: All handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood or other ventilated enclosure.
-
Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the handling area.[5]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Spill Response
For a small spill of solid this compound:
-
Evacuate and Isolate: Immediately alert others in the area and restrict access to the spill site.[8]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Do not dry sweep, as this can generate dust.[9]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Identification: All unused this compound and any materials contaminated with it (e.g., gloves, absorbent materials, weighing paper) must be considered hazardous waste.
-
Segregation: Keep chlorinated organic waste separate from non-chlorinated waste streams, as disposal methods and costs can differ significantly.[10]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container made of a compatible material.[11]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company, in accordance with all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow and Emergency Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: Emergency response procedure for spills or exposure.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C9H13Cl2N | CID 19766757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 10. otago.ac.nz [otago.ac.nz]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


